3-Fluoro-5-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYXZWSOWQPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345582 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188815-30-7 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS No. 188815-30-7), a key fluorinated building block in modern organic synthesis. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the aromatic ring imparts distinct physicochemical properties and heightened reactivity, making it a valuable intermediate for researchers in the pharmaceutical, agrochemical, and materials science sectors. This document delves into the core chemical properties, spectroscopic characteristics, plausible synthetic routes, and key applications of this versatile compound, offering field-proven insights for laboratory and drug development professionals.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) and fluorine substituents are particularly prized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The -CF3 group, with its high electronegativity and lipophilicity, can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1] When combined with a fluorine atom, as in 3-Fluoro-5-(trifluoromethyl)benzaldehyde, these effects are further nuanced, creating a unique electronic environment on the benzaldehyde scaffold.
This guide serves as a technical resource for scientists, providing a detailed examination of the properties and utility of this specific reagent. The narrative balances established data with causal explanations for its reactivity and experimental utility, ensuring a trustworthy and authoritative foundation for its use in research and development.
Physicochemical and Spectroscopic Properties
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a colorless to almost colorless clear liquid under standard conditions.[2] Its structural and physical properties are summarized below, providing a foundational dataset for experimental design.
Core Chemical and Physical Data
A compilation of essential identifying and physical data is presented in Table 1. This data is critical for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 188815-30-7 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [2][3] |
| Molecular Weight | 192.11 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | ≥ 97-98% (GC) | [3] |
| Boiling Point | 175 °C (lit.) | [2][3] |
| Density | 1.376 - 1.41 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.45 (lit.) | [2][3] |
| Flash Point | 70.6 °C - 71 °C (159.1 °F) (closed cup) | [3] |
| InChIKey | UZZYXZWSOWQPIS-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1cc(F)cc(C(F)(F)F)c1 | [3] |
Spectroscopic Profile: A Structural Fingerprint
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The aldehydic proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.9-10.2 ppm. The three aromatic protons will appear as complex multiplets, influenced by H-H and H-F coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbonyl carbon resonance (C=O) around δ 190-193 ppm. The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine and the trifluoromethyl group exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[4] The spectrum of 3-Fluoro-5-(trifluoromethyl)benzaldehyde would show two distinct signals: one for the aromatic fluorine and another for the -CF3 group. The -CF3 group typically appears as a singlet around δ -60 to -65 ppm relative to CFCl₃. The aromatic fluorine will appear at a different chemical shift, likely showing coupling to the nearby aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. C-F stretching vibrations for the trifluoromethyl group and the aromatic fluorine will appear in the fingerprint region, typically between 1100-1400 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z 192. Key fragmentation patterns would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially the trifluoromethyl group (M-69).
Synthesis and Reactivity
Plausible Synthetic Pathway: Oxidation of Benzyl Alcohol
A common and efficient method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol. For 3-Fluoro-5-(trifluoromethyl)benzaldehyde, the precursor would be (3-Fluoro-5-(trifluoromethyl)phenyl)methanol. A highly effective and mild oxidation protocol involves the use of a nitroxyl radical catalyst, such as TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy), in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).[5][6]
Caption: Plausible TEMPO-catalyzed oxidation workflow.
Exemplary Experimental Protocol (Adapted from a general procedure[5]):
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-10 °C), add (3-Fluoro-5-(trifluoromethyl)phenyl)methanol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and cyanuric acid (0.1 eq) in ethyl acetate.
-
Catalyst Addition: Add TEMPO (0.03 eq) to the stirring mixture.
-
Oxidant Addition: Slowly add a 12% aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Stir the mixture vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final product.
Causality Behind Choices:
-
TEMPO/NaOCl System: This system is chosen for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Biphasic System & K₂CO₃: The use of ethyl acetate and aqueous NaOCl creates a biphasic system. K₂CO₃ maintains a basic pH, which is optimal for the catalytic cycle.
-
Low Temperature: Conducting the reaction at 0-10 °C helps to control the exothermic nature of the oxidation and improves selectivity.
Chemical Reactivity and Electronic Effects
The reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. This electrophilicity is significantly enhanced by the powerful electron-withdrawing inductive effects (-I) of both the fluorine and trifluoromethyl substituents.[7]
The trifluoromethyl group at the meta-position has a Hammett constant (σm) of +0.43, quantifying its strong electron-withdrawing nature.[7] The fluorine atom, also at a meta-position relative to the other substituents, further contributes to this effect. This electronic pull makes the carbonyl carbon highly susceptible to attack by nucleophiles, leading to faster reaction rates and potentially higher yields in reactions such as:
-
Wittig reactions
-
Aldol condensations
-
Reductive aminations
-
Grignard reactions
-
Cyanohydrin formation
This heightened reactivity makes it a more efficient building block compared to unsubstituted benzaldehyde.[7]
Caption: Influence of substituents on carbonyl reactivity.
Applications in Drug Development and Materials Science
The unique properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde make it a valuable intermediate in several high-value applications.
-
Pharmaceutical Synthesis: This compound serves as a key starting material for constructing complex molecular architectures. The incorporated trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug candidate, crucial attributes for bioavailability and efficacy.[1] It is particularly useful in the development of novel anti-inflammatory and anti-cancer agents.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated moieties can improve the potency and environmental persistence of pesticides and herbicides.
-
Materials Science: The thermal stability and chemical resistance imparted by the fluorinated groups make this aldehyde a useful monomer or precursor for high-performance polymers and specialty coatings.[8]
Safety, Handling, and Storage
As a laboratory chemical, 3-Fluoro-5-(trifluoromethyl)benzaldehyde must be handled with appropriate care.
-
Hazards: It is a combustible liquid and can cause skin, eye, and respiratory irritation.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Keep away from heat, sparks, and open flames.
-
Storage: The compound is air-sensitive.[2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage is in a cool, dark place, with some suppliers suggesting refrigerated temperatures (2-8 °C).[2]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a strategically important chemical intermediate whose value is derived from the synergistic electronic effects of its fluorine and trifluoromethyl substituents. These groups enhance the electrophilicity of the aldehyde, making it a highly reactive and efficient building block for nucleophilic addition reactions. Its utility in synthesizing advanced pharmaceutical and agrochemical compounds underscores its importance in modern chemical research. This guide has provided a foundational understanding of its properties, plausible synthesis, and applications, equipping researchers with the technical insights needed for its effective and safe utilization in the laboratory.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved January 30, 2026, from [Link]
-
Capot Chemical Co.,Ltd. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 30, 2026, from [Link]
-
Sohail, M., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved January 30, 2026, from [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved January 30, 2026, from [Link]
-
Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 30, 2026, from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 30, 2026, from [Link]
-
Organic Letters. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 30, 2026, from [Link]
-
Food and Chemical Toxicology. (2020). RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. Available at: [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 30, 2026, from [Link]
-
InfochemsDB. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved January 30, 2026, from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Chemistry of 3,5-Bis(trifluoromethyl)benzaldehyde: Properties and Synthesis. Retrieved January 30, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-氟-5-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target molecules. This document details two primary synthetic strategies, offering in-depth, step-by-step protocols, mechanistic insights, and comparative data to aid researchers and drug development professionals in the efficient and reliable preparation of this valuable intermediate.
Introduction: The Significance of 3-Fluoro-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group (CF3) and fluorine atoms, in particular, can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The CF3 group is a strong electron-withdrawing moiety that can increase metabolic stability and binding affinity, while the fluorine atom can modulate pKa, improve membrane permeability, and block metabolic pathways.
3-Fluoro-5-(trifluoromethyl)benzaldehyde serves as a versatile precursor for a wide array of complex molecular architectures. Its aldehyde functionality provides a reactive handle for numerous transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, this compound is of high interest to researchers engaged in the discovery and development of new therapeutic agents and crop protection solutions.
This guide will explore two principal and field-proven synthetic routes for the preparation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde:
-
Route 1: Formylation of a Grignard or Organolithium Reagent derived from 3-Bromo-5-fluorobenzotrifluoride. This convergent approach leverages a commercially available starting material and a classic organometallic transformation.
-
Route 2: Oxidation of [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. This route involves the initial preparation of the corresponding benzyl alcohol followed by a selective oxidation to the desired aldehyde.
Each route will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a summary of expected outcomes.
Synthetic Route 1: Formylation of an Organometallic Intermediate
This strategy commences with the readily accessible 3-Bromo-5-fluorobenzotrifluoride. The core of this approach is the conversion of the aryl bromide into a more reactive organometallic species, which is then trapped with an electrophilic formylating agent.
Mechanistic Rationale: Halogen-Metal Exchange and Nucleophilic Acyl Addition
The carbon-bromine bond in 3-Bromo-5-fluorobenzotrifluoride can be readily converted to a carbon-lithium or carbon-magnesium bond through a process known as halogen-metal exchange. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile.
The subsequent formylation is accomplished by reacting the aryllithium with an appropriate electrophile, most commonly N,N-dimethylformamide (DMF). The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of DMF, leading to the formation of a tetrahedral intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the target aldehyde.
Visualizing the Pathway: From Aryl Bromide to Aldehyde
Caption: Synthetic pathway from 3-Bromo-5-fluorobenzotrifluoride to the target aldehyde.
Detailed Experimental Protocol: Lithiation and Formylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-fluorobenzotrifluoride | 242.99 | 10.0 g | 41.1 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.3 mL | 43.2 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.8 mL | 61.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Diethyl ether | - | 100 mL | - |
| Saturated aqueous NH₄Cl | - | 50 mL | - |
| 1 M HCl | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initial Solution: 3-Bromo-5-fluorobenzotrifluoride (10.0 g, 41.1 mmol) is dissolved in anhydrous THF (100 mL) in the reaction flask.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (17.3 mL of a 2.5 M solution in hexanes, 43.2 mmol) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for an additional 30 minutes.
-
Formylation: N,N-Dimethylformamide (4.8 mL, 61.7 mmol), freshly distilled over calcium hydride, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 30 mL) to remove any remaining DMF and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 3-Fluoro-5-(trifluoromethyl)benzaldehyde as a colorless to pale yellow liquid.
Expected Yield: 70-80%
Synthetic Route 2: Oxidation of [3-Fluoro-5-(trifluoromethyl)phenyl]methanol
Synthesis of the Benzyl Alcohol Precursor
[3-Fluoro-5-(trifluoromethyl)phenyl]methanol can be prepared from 3-Fluoro-5-(trifluoromethyl)benzoic acid via reduction. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Oxidation of the Benzyl Alcohol: A Comparative Overview
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid is a critical step. Several well-established methods are suitable for this transformation.
| Oxidation Method | Oxidizing Agent(s) | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | High yields, mild conditions | Requires low temperatures, malodorous byproducts |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | Simple procedure, commercially available reagent | Chromium-based reagent (toxicity concerns) |
Visualizing the Pathway: From Alcohol to Aldehyde
A Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Structure, Synthesis, and Application
Executive Summary: 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a crucial fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluoro and a trifluoromethyl group meta to an aldehyde, imparts desirable physicochemical properties to target molecules. These properties often include enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This guide provides an in-depth analysis of its molecular structure, details a common and reliable synthetic protocol, outlines its reactivity, and discusses its applications, offering a comprehensive resource for researchers in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a disubstituted aromatic aldehyde. The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: 3-Fluoro-5-(trifluoromethyl)benzaldehyde
-
InChI Key: UZZYXZWSOWQPIS-UHFFFAOYSA-N[6]
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis. The data below provide the key physical constants and spectroscopic fingerprints necessary for the unambiguous identification and quality control of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 175 °C (lit.) | [2][6] |
| Density | 1.376 - 1.41 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.45 (lit.) | [2] |
| Flash Point | 70.6 °C - 71 °C (closed cup) |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy of benzaldehyde typically shows the aldehydic proton as a singlet around 10 ppm. The aromatic protons of this substituted ring will appear as complex multiplets further upfield. In ¹⁹F NMR, two distinct signals would be expected, one for the single fluorine atom and another for the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong absorption band characteristic of the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1100-1400 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[5]
Synthesis and Mechanistic Considerations
The reliable synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is critical for its use in research and development. A common and effective strategy involves the formylation of a suitable precursor, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies the key bond disconnection at the aldehyde carbon, pointing to a formylation reaction of an arylmetal species derived from the corresponding aryl halide.
Recommended Synthetic Protocol: Lithium-Halogen Exchange and Formylation
This protocol describes a robust method for synthesizing the title compound from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. The core of this method is a lithium-halogen exchange to generate a highly reactive aryllithium intermediate, which is then quenched with an electrophilic formylating agent.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of argon or nitrogen is crucial because aryllithium intermediates are highly reactive towards oxygen and moisture.[6]
-
Anhydrous Solvent: Tetrahydrofuran (THF) is a common solvent for organolithium reactions. It must be rigorously dried as water will rapidly quench the aryllithium species.
-
Low Temperature: The lithium-halogen exchange is performed at -78 °C (typically a dry ice/acetone bath) to control the exothermicity of the reaction and prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.
-
Formylating Agent: N,N-Dimethylformamide (DMF) is an excellent electrophile for this transformation, efficiently trapping the nucleophilic aryllithium to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).[7][8]
-
Generation of Aryllithium: The solution is cooled to -78 °C. A solution of n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield 3-Fluoro-5-(trifluoromethyl)benzaldehyde as a colorless to pale yellow liquid.[6]
Applications in Drug Discovery and Chemical Synthesis
The presence of both fluorine and a trifluoromethyl group makes this benzaldehyde derivative a highly valuable building block.[2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[9] The fluorine atom can modulate pKa and serve as a handle for further functionalization or as a probe in biochemical assays.
The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate alkenes.
-
Grignard and organolithium additions to create secondary alcohols.
-
Oxidation to the corresponding benzoic acid.
Its utility is demonstrated in its role as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, where its unique electronic and steric properties are leveraged to optimize drug efficacy and selectivity.[2]
Safety and Handling
As a laboratory chemical, 3-Fluoro-5-(trifluoromethyl)benzaldehyde must be handled with appropriate precautions.
-
Hazard Classification: It is classified as a combustible liquid and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][12] It is noted to be air-sensitive and should be stored under an inert gas like argon or nitrogen.[6]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzaldehyde is more than just a simple aromatic aldehyde; it is a carefully designed molecular tool for chemists. Its structure provides a unique combination of steric and electronic properties that are highly sought after in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, a reliable synthetic route, and an awareness of its reactivity and handling requirements are essential for its effective and safe utilization in research and development.
References
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Hangzhou Capot Chemical CO.LTD.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Chem-Impex.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7. TCI Chemicals.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7. TCI EUROPE N.V.
- Safety Data Sheet: Benzaldehyde. Carl ROTH.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97 188815-30-7. Sigma-Aldrich.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97 188815-30-7. Sigma-Aldrich.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Chongqing Chemdad Co.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde | CAS:188815-30-7. Huateng Pharma.
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC).
- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene. BLDpharm.
- Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)-. CymitQuimica.
Sources
- 1. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [infochems.co.kr]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 130723-13-6|1-Bromo-3-fluoro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 8. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Foreword: Understanding the Significance of Physical Properties in Drug Development
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The physical properties of a compound, such as 3-Fluoro-5-(trifluoromethyl)benzaldehyde, are not mere data points; they are foundational pillars upon which successful synthesis, formulation, and ultimately, therapeutic efficacy are built. This guide is designed for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the core physical attributes of this important fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond simple data tabulation, delving into the causality behind experimental methodologies and providing the self-validating protocols necessary for rigorous scientific inquiry.
Core Physicochemical Identity
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a disubstituted aromatic aldehyde. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly influences the reactivity of the aldehyde functional group and the aromatic ring.
| Identifier | Value | Source(s) |
| Chemical Name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | [1][2] |
| Synonyms | 3-Fluoro-5-formylbenzotrifluoride, α,α,α,5-Tetrafluoro-m-tolualdehyde | [2] |
| CAS Number | 188815-30-7 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Purity | Typically ≥97% (by GC) | [1] |
Quantitative Physical Properties
The physical state and bulk properties of a compound are critical for process chemistry, scale-up, and formulation. Below is a summary of the key physical constants for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 175 °C | (lit.) at atmospheric pressure | [1][4] |
| Density | 1.376 g/mL | at 25 °C (lit.) | [1][4] |
| 1.41 g/cm³ | at 20 °C | [5] | |
| Refractive Index (n_D_²⁰) | 1.45 | (lit.) at 20 °C | [3][4] |
| Flash Point | 70.6 °C - 71 °C | Closed cup | [1][5] |
| Vapor Pressure | 1.48 mmHg | at 25 °C (estimated) | |
| LogP (Octanol/Water Partition Coefficient) | 2.657 | (calculated) | [6] |
Solubility Profile
Solubility is a critical determinant of a compound's utility in both synthetic reactions and biological systems. The dual fluorine substitutions on the benzaldehyde ring increase its lipophilicity. While comprehensive quantitative data is not widely published, a qualitative and estimated solubility profile is presented below. For any critical application, experimental verification is strongly advised.
| Solvent | Solvent Class | Solubility | Rationale & Insight |
| Water | Aqueous | Low | The hydrophobic aromatic ring and fluorinated groups limit aqueous solubility. Calculated LogP of 2.657 suggests poor water solubility.[6] |
| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | As a relatively nonpolar organic solvent, it is expected to solubilize the compound to some extent. |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | While polar, methanol can engage in hydrogen bonding, which may not be optimal for this non-H-bond-donating solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, versatile solvent for a wide range of organic molecules and is a common choice for creating stock solutions for biological screening. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is an effective solvent for many functionalized aromatic compounds. |
| Acetone | Polar Aprotic | Soluble | Its intermediate polarity makes it a good general-purpose solvent for this class of compound. |
| Toluene | Nonpolar Aromatic | Soluble | The aromatic nature of toluene provides favorable π-π stacking interactions, promoting solubility. |
| Hexanes | Nonpolar Aliphatic | Likely Miscible/Soluble | The fluorinated groups increase lipophilicity, suggesting good solubility in aliphatic hydrocarbons. |
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. Below are the key spectral features for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton.
-
δ ~10.0 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
-
δ ~7.8-8.2 ppm (m, 3H): These signals correspond to the three protons on the aromatic ring. The exact splitting pattern will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. The protons ortho and para to the aldehyde group will be the most downfield.
¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by the aldehyde carbonyl carbon and several aromatic carbons, with splitting due to C-F coupling.
-
δ ~190 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~162 ppm (d, ¹J_CF_ ≈ 250 Hz): Carbon directly attached to the fluorine atom.
-
δ ~130 ppm (q, ²J_CF_ ≈ 33 Hz): Carbon directly attached to the trifluoromethyl group.
-
δ ~123 ppm (q, ¹J_CF_ ≈ 272 Hz): Carbon of the trifluoromethyl group (-CF₃).
-
Other aromatic carbons: Signals will appear between δ ~115-140 ppm , with smaller C-F coupling constants observable.
¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds, providing distinct signals for the different fluorine environments.
-
δ ~ -63 ppm (s, 3F): A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.
-
δ ~ -110 ppm (m, 1F): A multiplet for the single fluorine atom on the aromatic ring. The multiplicity will arise from coupling to the nearby aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Data is available from the NIST/EPA Gas-Phase Infrared Database.[7]
-
~3080 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2850 cm⁻¹, ~2750 cm⁻¹ (weak): Aldehyde C-H stretch (Fermi doublet), a characteristic feature for aldehydes.
-
~1715 cm⁻¹ (strong, sharp): C=O carbonyl stretch. This is a very prominent peak.
-
~1600 cm⁻¹, ~1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
-
~1320 cm⁻¹ (strong), ~1170 cm⁻¹ (strong), ~1130 cm⁻¹ (strong): C-F stretching vibrations, characteristic of the CF₃ group and the aromatic C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Data is available from the NIST WebBook.[7]
-
Molecular Ion (M⁺): m/z = 192. This peak corresponds to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 191 ([M-H]⁺): Loss of a hydrogen atom, typically the aldehydic proton. This is often a very abundant peak.
-
m/z = 163 ([M-CHO]⁺): Loss of the formyl radical, indicating the presence of an aldehyde.
-
m/z = 143 ([M-CHO-F]⁺ or [M-H-CO-F]): Subsequent loss of a fluorine atom or HF.
-
m/z = 69 ([CF₃]⁺): A fragment corresponding to the trifluoromethyl cation.
-
Experimental Protocols for Physical Property Determination
The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data quality and reproducibility.
Determination of Boiling Point (Adapted from OECD Guideline 103)
The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
-
Principle (Siwoloboff Method): A small sample is heated in a tube alongside a thermometer. An inverted capillary tube traps vapor, and the boiling point is the temperature at which a continuous stream of bubbles emerges, and upon slight cooling, the liquid is drawn back into the capillary. This method is ideal for small sample volumes.
-
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
-
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of 3-Fluoro-5-(trifluoromethyl)benzaldehyde into a small-diameter test tube (fusion tube).
-
Capillary Insertion: Seal one end of a capillary tube. Place the capillary tube, open-end down, into the sample.
-
Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The sample should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the heat is distributed evenly.
-
Observation: Heat the bath at a rate of approximately 2-3 °C per minute. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is the boiling point.
-
Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), a pressure correction should be applied.
-
-
Causality and Trustworthiness: This method directly measures the equilibrium between the liquid and vapor phases. Using a calibrated thermometer and correcting for atmospheric pressure ensures the trustworthiness and accuracy of the result. Performing the measurement in duplicate or triplicate validates the precision.
Determination of Density (Adapted from OECD Guideline 109)
Density is the mass per unit volume and is essential for converting between mass and volume measurements in the laboratory.
-
Principle (Pycnometer Method): The mass of a precisely known volume of the liquid is determined at a constant temperature. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Experimental Workflow:
Caption: Workflow for Density Determination via Pycnometer.
-
Step-by-Step Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Fill the pycnometer with deionized water (a reference liquid of known density) and equilibrate to a precise temperature (e.g., 25.0 °C) in a water bath.
-
Ensure the liquid level is exactly at the calibration mark, removing any excess.
-
Weigh the filled pycnometer (m₂).
-
Calculate the exact volume of the pycnometer: V = (m₂ - m₁) / ρ_water_ at 25°C.
-
-
Sample Measurement:
-
Dry the calibrated pycnometer and fill it with 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
-
Equilibrate to the same temperature (25.0 °C) in the water bath.
-
Adjust the volume to the mark and weigh the filled pycnometer (m₃).
-
-
Calculation:
-
Calculate the mass of the sample: m_sample = m₃ - m₁.
-
Calculate the density: ρ = m_sample / V.
-
-
-
Causality and Trustworthiness: This gravimetric method is highly accurate. Its trustworthiness relies on the precise calibration of volume using a reference standard (water), the accuracy of the analytical balance, and stringent temperature control, as density is temperature-dependent.
Safety and Handling
As a chemical intermediate, proper handling of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is crucial.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The compound is noted as being air sensitive.[2][3]
Conclusion
The physical properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde outlined in this guide provide a comprehensive foundation for its application in research and development. The combination of a high boiling point, moderate density, and solubility in common organic solvents makes it a versatile reagent for synthetic chemistry. The spectroscopic data serves as a crucial reference for reaction monitoring and quality control. By adhering to the standardized protocols and safety guidelines presented, researchers can ensure the integrity of their work and contribute to the advancement of chemical and pharmaceutical sciences.
References
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each . CP Lab Safety. [Link]
-
3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 . PubChem. [Link]
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde [ 188815-30-7 ] . LookChem. [Link]
-
3-Fluoro-5-(phenylmethoxymethoxy)benzaldehyde | C15H13FO3 . PubChem. [Link]
-
3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE . Seven Chongqing Chemdad Co., Ltd. [Link]
-
Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7) . Cheméo. [Link]
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde . NIST WebBook. [Link]
Sources
- 1. 3-フルオロ-5-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 188815-30-7 [m.chemicalbook.com]
- 4. King-Pharm Co., Ltd. [king-pharm.com]
- 5. 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
The Strategic deployment of 3-Fluoro-5-(trifluoromethyl)benzaldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. Among the array of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)benzaldehyde has emerged as a particularly versatile and powerful reagent. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group meta to the aldehyde functionality, imparts a distinct electronic and steric profile that can be leveraged to achieve specific synthetic outcomes and to enhance the bioactivity of target molecules. This guide provides a comprehensive overview of the chemical properties, key reactions, and strategic applications of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Characterization
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a colorless to pale yellow liquid at room temperature. The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde group.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
| Property | Value | Source |
| CAS Number | 188815-30-7 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Boiling Point | 175 °C (lit.) | [1] |
| Density | 1.376 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 (lit.) | [1] |
Spectroscopic Data:
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region, with the aldehydic proton appearing as a singlet at approximately 10.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with both the fluorine atom and the trifluoromethyl groups.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will display signals that are split due to C-F coupling. The carbon of the trifluoromethyl group will appear as a quartet.
-
¹⁹F NMR: The fluorine spectrum will show two distinct signals: one for the fluorine atom on the ring and a quartet for the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde at approximately 1700-1720 cm⁻¹.[3]
The Influence of Fluorine and Trifluoromethyl Groups on Reactivity
The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring has profound implications for its reactivity:
-
Enhanced Electrophilicity: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This inductive effect significantly reduces the electron density of the aromatic ring and, more importantly, increases the electrophilicity of the carbonyl carbon of the aldehyde. This makes 3-Fluoro-5-(trifluoromethyl)benzaldehyde a highly reactive substrate for nucleophilic attack.
-
Increased Lipophilicity: The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. This property is highly desirable in drug discovery as it can improve a compound's ability to cross cell membranes and enhance its bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. The introduction of fluorine and trifluoromethyl groups can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the substituents can influence the acidity of adjacent protons and the basicity of nearby functional groups, which can be critical for enzyme-ligand interactions.
Key Synthetic Transformations
The enhanced electrophilicity of the aldehyde group in 3-Fluoro-5-(trifluoromethyl)benzaldehyde makes it an excellent substrate for a variety of classical and modern organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. The high reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde makes it an ideal candidate for this transformation, typically proceeding under mild conditions to afford a variety of functionalized alkenes.
Experimental Protocol: A General Procedure for the Knoevenagel Condensation
This protocol is adapted from a general procedure and is expected to be effective for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[5]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Malononitrile (or other active methylene compound)
-
Ammonium acetate (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).[5]
-
Add ethanol (10 mL) to the flask.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[5]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[5]
-
Dry the product in a vacuum oven.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. The high reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde facilitates the initial imine formation.
Experimental Protocol: A General Procedure for Reductive Amination
This protocol is a general procedure that can be adapted for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[6]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (reducing agent)
-
Ethyl acetate (EtOAc) (solvent)
Procedure:
-
To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1 equiv) in ethyl acetate, add the desired amine (1.1 equiv).[6]
-
Add sodium triacetoxyborohydride (1.2 equiv) to the mixture and stir at room temperature for 6 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in the Synthesis of Bioactive Molecules
The unique properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde make it a valuable building block in the synthesis of a wide range of bioactive molecules.
Inhibitors of Apoptosis Protein (IAP) Antagonists
Inhibitors of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance.[7] The development of small molecules that antagonize IAPs is a promising strategy in cancer therapy.[7][8] The 3-fluoro-5-(trifluoromethyl)phenyl moiety has been incorporated into IAP antagonists to enhance their potency and pharmacokinetic properties. The electron-withdrawing nature of the substituents can contribute to favorable interactions with the target protein, while the fluorination can improve metabolic stability.
Positive Allosteric Modulators of AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9] Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for the treatment of cognitive disorders and depression.[10][11] The 3-fluoro-5-(trifluoromethyl)phenyl group can be found in the structure of potent AMPA receptor PAMs, where it is believed to contribute to the desired pharmacological profile through a combination of electronic and steric effects that enhance binding to the allosteric site.[12]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a highly valuable and versatile building block for organic synthesis. The strategic positioning of the fluorine and trifluoromethyl groups imparts unique electronic and steric properties that enhance the reactivity of the aldehyde and modulate the biological activity of the resulting molecules. Its utility in the synthesis of IAP antagonists and AMPA receptor modulators highlights its importance in modern drug discovery. The general protocols provided herein for key transformations, such as the Knoevenagel condensation and reductive amination, serve as a starting point for the development of robust synthetic routes to novel and complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, the strategic application of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is poised to play an increasingly significant role in the advancement of medicinal chemistry and materials science.
References
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3,5-Bis(trifluoromethyl)benzaldehyde(401-95-6) 13C NMR [m.chemicalbook.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum [chemicalbook.com]
- 10. "Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Hetero" by Shan Ding [scholarworks.umb.edu]
- 11. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 12. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
spectroscopic data of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Abstract
This guide provides a comprehensive technical overview of the spectroscopic data for 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS No: 188815-30-7), a key fluorinated building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared (IR), and Mass Spectrometry (MS) data, grounded in first principles. We emphasize the causality behind spectral features, offering field-proven insights into experimental design and data validation. Each section includes standardized protocols to ensure reproducibility and self-validating results, forming an authoritative reference for the structural elucidation and quality control of this important synthetic intermediate.
Introduction: The Analytical Imperative
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a trifunctional aromatic compound whose utility in drug discovery and materials science stems from the unique electronic properties conferred by its substituents.[1] The strongly electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly modulate the reactivity of the benzaldehyde scaffold. Accurate and unambiguous structural confirmation is therefore not merely academic; it is a prerequisite for its successful application in multi-step syntheses where impurities or isomeric misassignments can derail research programs. This guide establishes a validated spectroscopic baseline for this compound.
Molecular Structure & Physicochemical Properties
The logical starting point for any spectroscopic analysis is an understanding of the molecule's fundamental structure and properties.
Caption: Molecular Structure of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 188815-30-7 | [2] |
| Molecular Formula | C₈H₄F₄O | [2] |
| Molecular Weight | 192.11 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 175 °C (lit.) | |
| Density | 1.376 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) | |
The Integrated Spectroscopic Workflow
A robust characterization relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[4]
¹H NMR Spectroscopy
Causality & Field Insights: The ¹H NMR spectrum of an aromatic compound is governed by the electronic effects of its substituents. In this case, the aldehyde (-CHO), fluorine (-F), and trifluoromethyl (-CF₃) groups are all electron-withdrawing. This causes a general downfield shift (deshielding) of all aromatic protons relative to benzene (δ ~7.3 ppm).[5] The aldehyde proton itself is highly deshielded and typically appears as a singlet far downfield.[5] Furthermore, spin-spin coupling between the protons and the fluorine atoms (²J, ³J, ⁴J) will result in complex splitting patterns that are highly diagnostic.
Predicted Data & Interpretation
-
Aldehyde Proton (H-C=O): Expected around δ 10.0-10.2 ppm. This proton is too far from other protons or the fluorine atoms to show significant coupling and should appear as a sharp singlet.
-
Aromatic Protons (H-2, H-4, H-6): Expected in the range of δ 7.8-8.4 ppm.
-
H-2: This proton is ortho to the aldehyde and meta to both the -F and -CF₃ groups. It will be deshielded and should appear as a small triplet or singlet-like peak due to similar small meta couplings to H-4 and H-6.
-
H-4: This proton is ortho to the -F group and meta to the aldehyde and -CF₃ groups. It will be split by H-2 (meta, ⁴J), H-6 (meta, ⁴J), and the ortho fluorine atom (³JHF). This will likely result in a complex multiplet, often appearing as a doublet of triplets.
-
H-6: This proton is ortho to the -CF₃ group and meta to the aldehyde and -F groups. It will be split by H-2 (meta, ⁴J), H-4 (meta, ⁴J), and the meta fluorine atom (⁴JHF). This signal will also be a complex multiplet.
-
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-C=O | ~10.1 | s (singlet) | - |
| H-2 | ~8.2 | t (triplet) or s | J ≈ 2-3 Hz |
| H-4 | ~8.0 | m (multiplet) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |
| H-6 | ~7.9 | m (multiplet) | ⁴JHF ≈ 5-7 Hz, ⁴JHH ≈ 2-3 Hz |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to δ 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
Causality & Field Insights: Aromatic carbons typically resonate between 120-150 ppm.[6] Electron-withdrawing groups deshield the carbon to which they are attached (ipso-carbon) but can have more complex shielding/deshielding effects on other ring carbons. The key diagnostic feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C-3 and the quartet splitting of the CF₃ carbon due to coupling with its three attached fluorine atoms.[6] Smaller two- and three-bond C-F couplings will also be observed for other aromatic carbons.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| C=O | ~189 | d (doublet) | ⁴JCF ≈ 2-4 Hz |
| C-1 | ~138 | s (singlet) | - |
| C-2 | ~125 | d (doublet) | ³JCF ≈ 3-5 Hz |
| C-3 | ~163 | d (doublet) | ¹JCF ≈ 250-260 Hz |
| C-4 | ~120 | d (doublet) | ²JCF ≈ 20-25 Hz |
| C-5 | ~134 | q (quartet) | ²JCCF ≈ 30-35 Hz |
| C-6 | ~130 | m (multiplet) | Small C-F couplings |
| CF₃ | ~122 | q (quartet) | ¹JCF ≈ 270-280 Hz |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with 1-2 Hz of line broadening. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak (δ 77.16 ppm).
¹⁹F NMR Spectroscopy
Causality & Field Insights: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[7] The chemical shifts are sensitive to the electronic nature of the aromatic ring.[8] We expect two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group. These signals will likely not show coupling to each other due to the four-bond separation, but they will be split by neighboring aromatic protons.
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃)
| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Ar-F | ~ -110 | m (multiplet) | ³JHF (to H-4) ≈ 8-10 Hz, ⁴JHF (to H-2/H-6) ≈ 5-7 Hz |
| -CF₃ | ~ -63 | s (singlet) or narrow t | Small long-range coupling to H-6/H-2 |
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Any modern NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: Typically -200 to 0 ppm (adjust as needed).
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process similarly to ¹H NMR. An external reference (like CFCl₃) or internal standard can be used for calibration.
Infrared (IR) Spectroscopy
Causality & Field Insights: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The position of the carbonyl (C=O) stretching frequency is particularly informative. For aromatic aldehydes, this band is typically found around 1700-1720 cm⁻¹.[9] The presence of strong electron-withdrawing groups (-F, -CF₃) is expected to pull electron density from the carbonyl bond, strengthening it and shifting the absorption to a higher wavenumber (frequency).[10] We also expect to see characteristic absorptions for the C-F and CF₃ groups.
Table 5: Predicted Characteristic IR Absorptions (Neat, Liquid Film)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2850-2750 | Aldehydic C-H Stretch (Fermi doublet) | Medium-Weak |
| ~1715-1725 | Aldehyde C=O Stretch | Strong, Sharp |
| 1600, 1480 | Aromatic C=C Ring Stretch | Medium |
| 1350-1150 | C-F and CF₃ Stretches | Strong |
| 900-690 | Aromatic C-H Out-of-Plane Bend | Strong |
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks.
Mass Spectrometry (MS)
Causality & Field Insights: Electron Ionization (EI) mass spectrometry provides the molecular weight and diagnostic fragmentation patterns. Aromatic compounds typically show a strong molecular ion (M⁺) peak due to the stability of the aromatic ring.[11] For aromatic aldehydes, characteristic fragmentation includes the loss of a hydrogen radical ([M-1]⁺) and the loss of the entire formyl radical ([M-29]⁺), leading to a stable phenyl cation.[12][13] The benzoyl cation ([C₆H₃F(CF₃)CO]⁺) is also a very likely and stable fragment.
Caption: Predicted primary fragmentation pathway in EI-MS.
Table 6: Predicted Key Mass Fragments (EI-MS) | m/z | Proposed Fragment Ion | Formula | Notes | | :--- | :--- | :--- | :--- | | 192 | Molecular Ion (M⁺) | [C₈H₄F₄O]⁺ | Confirms molecular weight. | | 191 | [M-H]⁺ | [C₈H₃F₄O]⁺ | Loss of aldehydic hydrogen, forms stable acylium ion. | | 163 | [M-CHO]⁺ | [C₇H₄F₄]⁺ | Loss of formyl radical. | | 143 | [C₇H₄F₃]⁺ | Loss of HF from m/z 163. | | 113 | [C₆H₃F₂]⁺ | Loss of CF₂ from m/z 163. |
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system or by direct insertion probe. For GC-MS, dilute the sample in a suitable solvent (e.g., dichloromethane) and inject a small volume (1 µL).
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions based on logical neutral losses from the parent molecule.
Conclusion
The spectroscopic profile of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is distinct and readily characterizable through the convergence of NMR, IR, and MS techniques. The ¹H and ¹⁹F NMR spectra are defined by complex spin-spin couplings, while the ¹³C NMR confirms the carbon backbone and highlights C-F interactions. IR spectroscopy provides rapid confirmation of the electron-deficient aldehyde functional group, and mass spectrometry validates the molecular weight and reveals predictable fragmentation pathways. The data and protocols presented herein serve as a definitive guide for the unambiguous identification and quality assessment of this versatile chemical intermediate.
References
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic C–H Amidation of Heteroarenes. [Link]
-
PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
-
Chemdad. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzaldehyde. [Link]
-
Gerig, J.T. Fluorine NMR. [Link]
-
Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]
-
Chad's Prep. Mass Spectrometry - Fragmentation Patterns of Ketones and Aldehydes. [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]
-
University of Ottawa. Fluorine NMR. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
National Institutes of Health (NIH). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
National Institutes of Health (NIH). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ICT Prague. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
NIST WebBook. 3,5-Bis(trifluoromethyl)benzaldehyde. [Link]
-
Pure Synth. 3-Fluoro-5-(Trifluoromethyl)Benzaldehyde 98.0%(GC). [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. biophysics.org [biophysics.org]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. youtube.com [youtube.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. GCMS Section 6.11.4 [people.whitman.edu]
Methodological & Application
A Detailed, Field-Tested Protocol for the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde: From Grignard Reagent to Purified Product
An Application Note for the Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Abstract
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a critical fluorinated building block in contemporary drug discovery and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group meta to the aldehyde, imparts specific electronic and conformational properties to target molecules. This document provides a comprehensive, two-step protocol for the synthesis of this valuable intermediate, designed for researchers and process chemists. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome. The synthesis proceeds via the formation of a Grignard reagent from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, followed by formylation to yield the intermediate alcohol, [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Subsequent mild oxidation using a Swern protocol affords the target aldehyde in high purity.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine and trifluoromethyl (CF₃) groups can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-5-(trifluoromethyl)benzaldehyde serves as a versatile precursor for a wide range of more complex structures, enabling chemists to introduce this highly sought-after fluorinated phenyl motif.
This guide presents a robust and scalable synthetic route. The chosen pathway is divided into two distinct, well-characterized stages:
-
Formation of the Benzyl Alcohol Intermediate: A Grignard reaction, a cornerstone of C-C bond formation, is employed to convert the commercially available 1-bromo-3-fluoro-5-(trifluoromethyl)benzene into the corresponding benzyl alcohol.
-
Oxidation to the Aldehyde: The selective oxidation of the primary alcohol to the aldehyde is achieved using the Swern oxidation. This method is chosen for its mild conditions and high efficiency, which prevents over-oxidation to the corresponding carboxylic acid[1][2].
Overall Synthetic Scheme
The two-step synthesis transforms a stable aryl bromide into the target aldehyde. The workflow is designed to be logical and efficient, with a stable intermediate that can be purified and characterized before proceeding to the final oxidation.
Figure 1: Overall synthetic pathway from the starting aryl bromide to the final aldehyde product.
Part I: Synthesis of the Precursor, [3-Fluoro-5-(trifluoromethyl)phenyl]methanol
Principle of the Reaction
This step utilizes the Grignard reaction, a fundamental organometallic transformation. Magnesium metal inserts into the carbon-bromine bond of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene to form an organomagnesium halide (Grignard reagent). This species is a potent nucleophile. The subsequent reaction with an electrophilic carbonyl source, in this case, paraformaldehyde, yields the desired primary alcohol after an acidic workup. Strict anhydrous conditions are paramount, as any trace of water will protonate and destroy the highly basic Grignard reagent[3].
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 130723-13-6 | 259.00 | >97% | Starting material[4]. |
| Magnesium Turnings | 7439-95-4 | 24.31 | >99.5% | Activate before use. |
| Iodine | 7553-56-2 | 253.81 | ACS Reagent | Used to initiate the Grignard reaction. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Crucial for reaction success. |
| Paraformaldehyde | 30525-89-4 | (30.03)n | Reagent Grade | Source of formaldehyde. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous Solution | For workup. |
| Saturated NH₄Cl Solution | 12125-02-9 | 53.49 | Aqueous | For quenching. |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | For extraction. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Reagent Grade | For drying. |
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Place the flask in a heating mantle.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF.
-
Grignard Formation: Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. Gently heat the flask until the brown color of the iodine disappears, which indicates the initiation of the reaction. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the reaction mixture to 0 °C in an ice bath.
-
Formylation: In a separate, flame-dried flask, suspend paraformaldehyde (1.5 eq.) in anhydrous THF under nitrogen. Add the prepared Grignard reagent solution to the paraformaldehyde suspension via cannula at 0 °C.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford [3-Fluoro-5-(trifluoromethyl)phenyl]methanol as a pure compound[5].
Part II: Swern Oxidation to 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Principle of the Reaction
The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes with minimal side products[1]. The reaction proceeds through the formation of an active oxidant, the dimethylchlorosulfonium ion, from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride[6]. The alcohol attacks this electrophilic sulfur species, and subsequent deprotonation by a hindered base, such as triethylamine (Et₃N), generates a sulfur ylide. This intermediate undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (a volatile byproduct with a strong odor), and triethylammonium chloride[7][8]. Maintaining a very low temperature (-78 °C) is critical to prevent side reactions.
Swern Oxidation Workflow
Figure 2: Stepwise workflow for the Swern oxidation protocol, highlighting critical stages.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | 184970-29-4 | 194.13 | >98% | Substrate from Part I[5]. |
| Oxalyl Chloride | 79-37-8 | 126.93 | >98% | Highly toxic and corrosive. Handle in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous, >99.9% | Must be strictly anhydrous. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Reaction solvent. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99.5% | Distill from CaH₂ before use. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked flask under nitrogen, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous CH₂Cl₂. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir for 15 minutes after addition is complete.
-
Alcohol Addition: Dissolve the [3-Fluoro-5-(trifluoromethyl)phenyl]methanol (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.
-
Base Addition and Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the suspension. After addition, stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.
-
Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoid excessive heating to prevent product loss).
-
Purification: The resulting crude aldehyde is often of high purity. If necessary, it can be further purified by flash chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.
Alternative Method: Dess-Martin Periodinane (DMP) Oxidation
As an alternative to the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation offers several advantages, including operating at room temperature and avoiding malodorous byproducts[9][10]. The reaction involves stirring the alcohol with a slight excess (1.1-1.5 eq.) of DMP in CH₂Cl₂ at room temperature until the reaction is complete (monitored by TLC). The workup is straightforward, typically involving dilution with ether and washing with a Na₂S₂O₃ solution to remove iodine-containing byproducts[11]. While DMP is convenient, the reagent is sensitive to shock and heat and should be handled with care.
Product Characterization and Data
The final product, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 188815-30-7 | [12] |
| Molecular Formula | C₈H₄F₄O | [12] |
| Molecular Weight | 192.11 g/mol | [12] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 175 °C (lit.) | [12] |
| Density | 1.376 - 1.41 g/mL at 20-25 °C (lit.) | [12] |
| Refractive Index | n20/D 1.45 (lit.) | [12] |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃): Expect a singlet for the aldehydic proton (~10.0 ppm) and multiplets in the aromatic region (7.5-8.0 ppm).
-
¹⁹F NMR (CDCl₃): Expect a singlet for the -CF₃ group (around -63 ppm) and a singlet or triplet for the aromatic -F (around -110 ppm).
-
¹³C NMR (CDCl₃): Expect a signal for the aldehyde carbonyl (~190 ppm) and multiple signals in the aromatic region, showing C-F couplings.
-
Mass Spectrometry (EI): M⁺ peak at m/z = 192.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Hazards:
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme care.
-
Grignard Reagents: Can be pyrophoric. Strict anhydrous and inert atmosphere techniques are required.
-
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Irritant. Avoid inhalation and contact with skin.
-
-
Product Hazards: 3-Fluoro-5-(trifluoromethyl)benzaldehyde is classified as an irritant, causing skin, eye, and respiratory irritation[12]. It is also air-sensitive and should be stored under an inert atmosphere at 2-8°C[12].
References
-
MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. Retrieved from [Link]
-
PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Chemdad Co., Ltd. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
-
ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 698–705. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
-
YouTube. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol [Video]. Retrieved from [Link]
-
WordPress. (2026, January 18). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Application Note: Isolation and Purification Strategies for 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Introduction & Scope
3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—combining a fluorine atom with a trifluoromethyl group—imparts specific lipophilic and metabolic stability profiles to drug scaffolds.
However, like many electron-deficient benzaldehydes, this compound is susceptible to auto-oxidation , rapidly converting to 3-fluoro-5-(trifluoromethyl)benzoic acid upon exposure to air. Furthermore, synthetic routes (e.g., lithiation/formylation or reduction of nitriles) often yield crude mixtures containing starting halides or over-reduced alcohols.
This Application Note details three validated purification protocols ranging from bulk chemical isolation to high-purity chromatographic polishing.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
Before initiating purification, verify the crude material against these physicochemical baselines.
| Property | Value | Notes |
| CAS Number | 188815-30-7 | |
| Molecular Formula | C₈H₄F₄O | |
| Molecular Weight | 192.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | 175 °C (at 760 mmHg) | Do not distill at atm pressure |
| Density | 1.376 g/mL (at 25 °C) | Denser than water |
| Solubility | Soluble in DCM, EtOAc, THF | Immiscible with water |
| Major Impurity | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Detected via broad -OH peak in ¹H NMR (~10-13 ppm) |
Protocol A: Bisulfite Adduct Purification (Chemical Isolation)
Best For: Removal of non-carbonyl impurities (e.g., starting halides, isomers, over-reduced alcohols) and bulk cleanup of oxidized material. Principle: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts. Impurities remain in the organic phase, while the aldehyde is sequestered in the aqueous phase.
Mechanism
The electron-withdrawing groups (-F, -CF₃) on the benzene ring increase the electrophilicity of the carbonyl carbon, facilitating rapid adduct formation.
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve the crude oil (10 g) in minimal Ethanol (20 mL).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃, ~40% w/v).
-
Add the bisulfite solution (1.5 equivalents) to the aldehyde solution with vigorous stirring.
-
Observation: A white crystalline precipitate (the bisulfite adduct) should form within 15–30 minutes. If no solid forms, the adduct may be soluble; proceed to extraction.
-
-
Washing (Impurity Removal):
-
If Solid: Filter the precipitate.[1] Wash the filter cake with diethyl ether (3 x 20 mL) to remove non-aldehyde organic impurities.
-
If Liquid/Soluble: Wash the aqueous solution with diethyl ether (3 x 20 mL). Discard the organic (ether) layer which contains the impurities.
-
-
Reversal (Hydrolysis):
-
Suspend the solid adduct (or the washed aqueous phase) in fresh water.
-
Adjust pH to < 2 using 10% HCl or saturated Sodium Bicarbonate (NaHCO₃) depending on stability.
-
Note: For this electron-deficient substrate, acid hydrolysis (10% HCl) is preferred to avoid the Cannizzaro reaction which can occur under strongly basic conditions.
-
-
Recovery:
-
Stir for 30 minutes until the oil separates.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).
-
Dry combined organics over Anhydrous MgSO₄.
-
Concentrate in vacuo to yield the purified aldehyde.
-
Workflow Diagram
Figure 1: Bisulfite adduct purification workflow. This method selectively isolates the aldehyde functionality, discarding non-carbonyl byproducts.
Protocol B: Vacuum Distillation (Physical Isolation)
Best For: Large scale (>50g) purification or removal of high-boiling oligomers. Caution: Thermal instability. Do not exceed bath temperatures of 120°C.
Equipment Setup
-
Apparatus: Short-path distillation head (to minimize holdup) or Vigreux column (if separation from close-boiling impurities is needed).
-
Vacuum Source: High-vacuum pump capable of < 5 mmHg.
-
Heating: Oil bath with precise temperature control.
Procedure
-
Degassing: Place crude material in the still pot. Apply vacuum gradually to degas solvents.
-
Parameters:
-
Predicted BP: ~75–85 °C at 10 mmHg.
-
Bath Temp: Start at 90 °C and ramp slowly.
-
-
Fraction Collection:
-
Fore-run: Discard the first 5-10% (often contains residual solvents or lower boiling decomposition products).
-
Main Fraction: Collect the steady boiling fraction.
-
Heel: Do not distill to dryness to prevent thermal runaway or polymerization of the residue.
-
Protocol C: Flash Column Chromatography (Polishing)
Best For: Small scale (<5g) or high-purity requirements (>99%) for biological assays.
Conditions
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane / Ethyl Acetate gradient.
-
The compound is lipophilic. Start with 100% Hexane to elute non-polar impurities.
-
Increase polarity to 95:5 (Hex:EtOAc) to elute the aldehyde.
-
Note: The benzoic acid impurity is much more polar and will remain on the column or elute only with high EtOAc concentrations (>30%).
-
-
Detection: UV at 254 nm (Strong absorption due to aromatic ring). TLC stain: 2,4-DNP (orange spot for aldehyde).
Storage and Stability
Once purified, 3-Fluoro-5-(trifluoromethyl)benzaldehyde must be handled to prevent re-oxidation.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8 °C).
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
References
-
National Institute of Standards and Technology (NIST). (2023). 3-Fluoro-5-(trifluoromethyl)benzaldehyde Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cheméo. (2023). Physical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
Sources
Application Note: Reductive Amination and Functionalization of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Topic: Reaction of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with Amines Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Chemical Profile
3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7) is a critical intermediate in the synthesis of lipophilic, metabolically stable pharmaceutical scaffolds. The simultaneous presence of a fluorine atom and a trifluoromethyl group imparts unique electronic and physicochemical properties that distinguish it from non-fluorinated benzaldehydes.
Electronic Environment & Reactivity
The reactivity of this substrate is governed by the meta-positioning of two strong electron-withdrawing groups (EWGs) relative to the carbonyl center:
-
Enhanced Electrophilicity: The inductive effects (-I) of the -F and -CF3 groups significantly lower the LUMO energy of the carbonyl carbon. This makes the aldehyde highly reactive toward nucleophilic attack by amines, often accelerating the initial hemiaminal formation compared to benzaldehyde.
-
Resistance to SNAr: A common concern with fluoro-benzaldehydes is nucleophilic aromatic substitution (SNAr) displacing the fluorine. However, in this specific isomer, the fluorine is meta to both the formyl (-CHO) and trifluoromethyl (-CF3) groups. Since SNAr typically requires EWGs in ortho or para positions to stabilize the Meisenheimer complex, the C-F bond in this scaffold is robust under standard reductive amination conditions.
Key Physical Properties
| Property | Value | Implication for Protocol |
| Molecular Weight | 192.11 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | 175 °C | High boiling point allows for elevated temperature reactions if necessary. |
| State | Liquid | Easy to dispense; no dissolution step required for the starting material. |
| Sensitivity | Air/Moisture Sensitive | Aldehyde oxidation to benzoic acid is accelerated by the EWGs; use fresh or distilled material. |
Reaction Mechanism & Pathway Analysis
The reaction with amines typically proceeds via a condensation-reduction sequence. The electron-deficient nature of the ring influences the equilibrium of the imine formation.
Figure 1: Reaction pathway for reductive amination. Note that electron-deficient aldehydes are more prone to hydrate formation in the presence of water, making the use of drying agents or anhydrous solvents critical.
Experimental Protocols
Protocol A: Standard One-Pot Reductive Amination
Best for: Primary and non-hindered secondary amines.
Reagents:
-
Substrate: 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]
-
Amine: 1.0 – 1.2 equiv
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration relative to aldehyde).
-
Aldehyde Addition: Add 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv).
-
Catalysis: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes.
-
Note: The EWGs accelerate imine formation. Monitor by TLC or LCMS to ensure conversion to the imine (M+H of imine usually visible) before adding the reductant.
-
-
Reduction: Cool the mixture to 0 °C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Two-Step Method for Weakly Nucleophilic Amines
Best for: Anilines, electron-deficient amines, or when imine formation is sluggish.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Reducing Agent: Sodium borohydride (NaBH₄)[2]
-
Solvent: THF (Anhydrous)
Procedure:
-
Imine Formation: In a sealed tube, combine the aldehyde (1.0 equiv), amine (1.0 equiv), and Ti(OiPr)₄ (1.2 equiv) neat or in minimal THF.
-
Incubation: Stir at room temperature for 6–12 hours. If the amine is very weak (e.g., electron-deficient aniline), heat to 60 °C.
-
Reduction: Dilute the viscous mixture with absolute ethanol or THF (to ~0.1 M). Cool to 0 °C.
-
Addition: Add NaBH₄ (2.0 equiv) carefully (gas evolution). Stir for 2 hours at room temperature.
-
Quench (Critical): Add water dropwise to hydrolyze the titanium complex. A white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and partition between EtOAc and 1N NaOH (to ensure the amine is free-based). Dry and purify.[6]
Critical Parameters & Troubleshooting
| Issue | Cause | Solution |
| Low Conversion to Imine | Hydrate formation due to "wet" solvent. | The electron-deficient aldehyde readily forms a hydrate (gem-diol) in the presence of water, which is unreactive. Use molecular sieves (4Å) or Protocol B (Ti(OiPr)₄). |
| Dialkylation (Over-reaction) | Primary amine reacts with two aldehyde molecules. | Use a slight excess of the amine (1.2–1.5 equiv) rather than the aldehyde. Use STAB (milder) instead of NaCNBH₃. |
| Aldehyde Oxidation | Air sensitivity of the electron-poor aldehyde. | The aldehyde can oxidize to 3-Fluoro-5-(trifluoromethyl)benzoic acid. Verify aldehyde purity by ¹H NMR (CHO peak ~10 ppm) before use. Purify via bisulfite adduct if necessary. |
| No Reaction with Anilines | Low nucleophilicity of the amine. | Standard conditions (Protocol A) often fail for anilines. Protocol B is mandatory here. |
Safety & Handling
-
Fluorinated Aldehyde Hazards: 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[5] Handle in a fume hood.
-
Reducing Agents:
-
STAB: Generates acetic acid upon reaction. Safe for benchtop use but moisture sensitive.
-
NaBH₄: Generates flammable hydrogen gas upon contact with protic solvents/acid. Ensure adequate ventilation.
-
-
Waste Disposal: Fluorinated organic compounds should be segregated into halogenated waste streams. Do not mix with strong oxidizers.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[7] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 605686, 3-Fluoro-5-(trifluoromethyl)benzaldehyde." PubChem, 2024.[8][9] Link
-
Beilstein Journal of Organic Chemistry. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein J. Org. Chem., vol. 12, 2016, pp. 192–197. (Cited for context on SNAr regioselectivity in similar scaffolds). Link
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 3-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | C9H6F4O | CID 166980252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-5-(trifluoromethyl)benzaldehyde 97 188815-30-7 [sigmaaldrich.com]
aldol condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Application Note: Strategic Synthesis of Fluorinated Chalcones via Aldol Condensation
Introduction & Strategic Importance
In modern medicinal chemistry, the incorporation of fluorine atoms is a pivotal strategy to modulate the physicochemical properties of drug candidates.[1] This Application Note focuses on the Aldol Condensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde , a highly electron-deficient scaffold used to synthesize chalcones, pyrazolines, and isoxazoles.
The presence of the -F and -CF
-
Metabolic Stability: Blocks P450 oxidation sites on the aromatic ring.
-
Lipophilicity: The trifluoromethyl group significantly enhances membrane permeability (
). -
Electronic Activation: The strong electron-withdrawing nature of these substituents renders the aldehyde carbonyl highly electrophilic, accelerating nucleophilic attack but also increasing sensitivity to side reactions (e.g., Cannizzaro disproportionation).
This guide provides two validated protocols—Solution-Phase and Solvent-Free (Green) —designed to maximize yield while mitigating the degradation of this reactive substrate.
Mechanistic Insights & Reactivity Profile
The reaction follows a Claisen-Schmidt mechanism, where an enolizable ketone (e.g., acetophenone) reacts with the non-enolizable 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Key Mechanistic Drivers:
-
Enolate Formation: Base removes an
-proton from the ketone.[2] -
Nucleophilic Attack: The enolate attacks the aldehyde carbonyl. Note: Due to the electron-withdrawing effects of 3-F and 5-CF
, this step is faster than with unsubstituted benzaldehyde. -
Dehydration: The resulting
-hydroxy ketone undergoes E1cB elimination to form the -unsaturated ketone (chalcone).
Visualizing the Pathway:
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation. The electron-deficient nature of the aldehyde accelerates the nucleophilic attack step.
Experimental Protocols
Protocol A: Classical Solution-Phase Synthesis
Best for: Large-scale synthesis and situations requiring precise temperature control.
Reagents:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 – 1.5 equiv)
-
Solvent: Ethanol (95%) or Methanol
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the acetophenone in Ethanol (5 mL per mmol).
-
Activation: Add the NaOH pellets (or 10% aqueous solution) to the ketone solution. Stir for 10 minutes at 0°C (ice bath). Rationale: Pre-forming the enolate ensures it is ready to attack the highly reactive aldehyde immediately upon addition, minimizing aldehyde self-reaction.
-
Addition: Add 3-Fluoro-5-(trifluoromethyl)benzaldehyde dropwise (if liquid) or portion-wise (if solid) over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product usually appears as a distinct spot with high UV activity; the aldehyde spot should disappear.
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) containing a trace of HCl (to neutralize excess base).
-
The fluorinated chalcone will precipitate as a solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Protocol B: Green Solvent-Free Synthesis (Mechanochemical)
Best for: Rapid screening, high yields, and eco-friendly compliance.
Reagents:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Solid NaOH (1.5 equiv)
Step-by-Step Methodology:
-
Combine: Place the aldehyde and ketone in a clean porcelain mortar.
-
Grind: Add powdered NaOH. Grind the mixture vigorously with a pestle.
-
Observation: The mixture will likely become a paste and may generate heat (exothermic). Continue grinding for 10–20 minutes.
-
Note: The mixture often solidifies or changes color (yellow/orange) indicating chalcone formation.
-
-
Work-up: Add cold water to the mortar to wash out the inorganic salts. Filter the remaining solid product.
-
Purification: Recrystallize from Ethanol if necessary.
Data Presentation & Optimization
Table 1: Comparative Analysis of Methods
| Parameter | Protocol A (Solution) | Protocol B (Green/Solid) |
| Reaction Time | 2 – 4 Hours | 10 – 20 Minutes |
| Typical Yield | 75 – 85% | 85 – 95% |
| Purity (Crude) | Moderate (requires recrystallization) | High |
| Scalability | High (Kilogram scale) | Low (Gram scale) |
| Risk | Solvent waste, longer exposure | Exotherm control required |
Decision Matrix for Optimization:
Figure 2: Workflow for selecting the appropriate protocol and troubleshooting incomplete reactions.
Troubleshooting & Critical Control Points
-
Cannizzaro Reaction:
-
Issue: In strong base, the aldehyde disproportionates into the alcohol and carboxylic acid.
-
Solution: Avoid adding the aldehyde to the base before the ketone. Always ensure the ketone enolate is generated first or present in the mixture.
-
-
Oily Products:
-
Issue: Fluorinated chalcones sometimes form oils rather than solids.
-
Solution: "Seed" the oil with a crystal from a previous batch or scratch the glass vessel. Alternatively, extract with Dichloromethane (DCM), dry over MgSO
, and evaporate.
-
-
Retro-Aldol:
-
Issue: Prolonged heating can reverse the reaction.
-
Solution: Do not exceed 50°C. The electron-withdrawing groups make the equilibrium favorable, but thermal stress can degrade the product.
-
References
-
Claisen-Schmidt Reaction Mechanism & General Methodology
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of Fluorin
- Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in C
- Source: PMC (N
-
URL:[Link]
-
Biological Activity of Fluorin
-
Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- Source: PubChem Compound Summary.
-
URL:[Link](Note: Linked to the bis-CF3 analog for property comparison as specific 3-F,5-CF3 data is often proprietary/sparse, but chemical behavior is analogous).
Sources
Application Notes & Protocols: 3-Fluoro-5-(trifluoromethyl)benzaldehyde in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde characterized by the presence of two strongly electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. [1][2]While its primary documented use is as a versatile building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates, its unique electronic and steric properties present significant, largely untapped potential in the field of material science. The incorporation of fluorine and trifluoromethyl moieties into polymeric and molecular materials is a well-established strategy for enhancing thermal stability, chemical resistance, and tuning optical and electronic properties. [3][4] This document serves as a detailed guide for researchers exploring the application of 3-Fluoro-5-(trifluoromethyl)benzaldehyde in the synthesis of advanced materials. Although direct, widespread applications in material science are not yet extensively reported in the literature, this guide provides a scientifically grounded framework for its potential uses, complete with a hypothetical, yet plausible, experimental protocol for the synthesis of a novel fluorinated poly(azomethine).
Physicochemical Properties and Rationale for Use in Material Science
The strategic placement of both a fluorine and a trifluoromethyl group on the benzaldehyde ring imparts a unique combination of properties to the molecule, making it an attractive monomer for advanced material synthesis.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O | [2][5] |
| Molecular Weight | 192.11 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [2][5] |
| Boiling Point | 175 °C | [1][2][5] |
| Density | 1.376 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.45 | [1][2][5] |
| Purity (GC) | >97-98% | [1][5] |
Causality Behind Material Properties Enhancement:
-
High Electronegativity: Fluorine is the most electronegative element, and the trifluoromethyl group has a significant electronegativity value of 3.5 on the Pauling scale. [6][7]This strong electron-withdrawing nature can significantly lower the HOMO and LUMO energy levels of resulting materials, which is a critical factor in designing organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [8]* Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ·mol⁻¹). [3][9]Incorporating 3-Fluoro-5-(trifluoromethyl)benzaldehyde into a polymer backbone is predicted to enhance the material's thermal stability and resistance to chemical degradation. [3][9]* Modulation of Intermolecular Interactions: The presence of fluorine can introduce non-covalent interactions such as C-F···H and F···S bonds, which can influence the solid-state packing and morphology of materials. [6]This is crucial for controlling the charge transport properties in organic electronic devices.
-
Low Surface Energy and Hydrophobicity: Fluorinated polymers are known for their low surface energy and hydrophobic properties. [3]This makes them suitable for applications requiring non-stick, water-repellent surfaces and protective coatings.
Potential Applications in Material Science
Based on the aforementioned properties, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a promising candidate for the following applications:
-
High-Performance Polymers: As a monomer in polycondensation reactions with diamines or diols to create fluorinated poly(azomethines), polyimides, or polyesters with enhanced thermal stability, chemical inertness, and specific optical properties. [10]2. Organic Electronics: As a precursor for the synthesis of organic semiconductors, where the electron-withdrawing groups can facilitate electron injection and transport, leading to n-type or ambipolar materials. [8]The fluorine atoms can also influence the molecular packing, which is critical for charge mobility. [8]3. Functional Dyes and Pigments: The electronic perturbations induced by the fluoro and trifluoromethyl groups can be leveraged to design novel dyes with specific absorption and emission characteristics.
Experimental Protocol: Synthesis of a Fluorinated Poly(azomethine)
This section provides a detailed, exemplary protocol for the synthesis of a novel poly(azomethine) via solution polycondensation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde with a commercially available diamine, 4,4'-oxydianiline. This protocol is based on established methods for Schiff base polymer synthesis. [11][12][13] Objective: To synthesize a fluorinated poly(azomethine) and characterize its basic properties.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzaldehyde (≥97%)
-
4,4'-Oxydianiline (ODA, ≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Workflow Diagram:
Caption: Experimental workflow for the synthesis of fluorinated poly(azomethine).
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet/outlet, add 4,4'-oxydianiline (10 mmol).
-
Add 20 mL of anhydrous DMF to dissolve the diamine.
-
Begin purging the flask with a gentle stream of nitrogen gas.
-
Heat the solution to 80°C with stirring to ensure complete dissolution.
-
-
Monomer Addition:
-
In a separate beaker, dissolve 3-Fluoro-5-(trifluoromethyl)benzaldehyde (10 mmol) in 10 mL of anhydrous DMF.
-
Transfer this solution to a dropping funnel and attach it to the reaction flask.
-
Add the aldehyde solution dropwise to the stirred diamine solution over a period of 30 minutes.
-
-
Polymerization:
-
After the addition is complete, increase the reaction temperature to 120°C.
-
Allow the reaction to proceed for 24 hours under a continuous nitrogen atmosphere. [11]A noticeable increase in the viscosity of the solution should be observed as the polymerization progresses.
-
-
Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into a beaker containing 200 mL of vigorously stirring methanol. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomers and residual DMF.
-
Dry the resulting polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
-
Synthetic Pathway Diagram:
Sources
- 1. 3-フルオロ-5-(トリフルオロメチル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Fluorine" drives the future: the hidden champion in the field of new materials - Jiayuan [jy-chemical.com]
- 5. 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fluorine - Wikipedia [en.wikipedia.org]
- 8. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Comprehensive Application Note: GC-MS Analysis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Executive Summary
This technical guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7). As a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), the purity and structural integrity of this compound are paramount.
This protocol addresses specific challenges associated with fluorinated benzaldehydes, including their susceptibility to oxidation (forming the corresponding benzoic acid) and the unique fragmentation patterns induced by the electron-withdrawing trifluoromethyl (-CF₃) group. The method utilizes a 5% phenyl-arylene stationary phase for optimal resolution and Electron Ionization (EI) for structural elucidation.
Chemical Profile & Properties
Understanding the physicochemical nature of the analyte is the first step in method design.
| Property | Data | Relevance to GC-MS |
| Chemical Name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | Target Analyte |
| CAS Number | 188815-30-7 | Identification |
| Molecular Formula | C₈H₄F₄O | Mass confirmation |
| Molecular Weight | 192.11 g/mol | Parent Ion ( |
| Boiling Point | 175 °C (lit.)[1][2][3] | Determines Oven Program |
| Density | 1.376 g/mL | Sample Prep (Gravimetric preferred) |
| Stability | Air Sensitive (Oxidizes to acid) | Requires inert handling; check for acid peak |
| Solubility | Soluble in DCM, EtOAc, MeOH | Solvent selection |
Method Development Strategy
Column Selection
A low-polarity column is selected to separate the aldehyde from potential synthesis byproducts (e.g., isomers, over-fluorinated species) and oxidative degradants.
-
Recommended Phase: Rxi-5Sil MS or DB-5ms (5% phenyl / 95% dimethylpolysiloxane).
-
Rationale: The arylene-stabilized phase reduces column bleed at higher temperatures, crucial for detecting trace impurities, and provides excellent separation efficiency for substituted aromatics based on boiling point and polarity.
Sample Preparation Logic
Direct liquid injection is suitable for purity analysis (>97%). However, due to the compound's air sensitivity, samples should be prepared immediately before analysis or stored under nitrogen.
-
Solvent: Dichloromethane (DCM) is preferred over methanol to avoid potential hemiacetal formation in the injector port, although such reactions are slow without acid catalysis. DCM also offers high solubility and a low boiling point (40°C) for solvent focusing.
Experimental Protocol
Sample Preparation Workflow
Safety Note: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 3-Fluoro-5-(trifluoromethyl)benzaldehyde into a 10 mL volumetric flask.
-
Dilute to volume with GC-grade Dichloromethane (DCM).
-
Critical Step: Purge headspace with Nitrogen/Argon if storing >1 hour.
-
-
Working Standard (100 µg/mL):
-
Transfer 100 µL of Stock Solution into a 2 mL autosampler vial.
-
Add 900 µL of DCM.
-
Cap immediately with PTFE-lined septa.
-
GC-MS Instrument Conditions[5]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 (or equiv) | High retention time precision |
| Column | 30 m × 0.25 mm ID × 0.25 µm df (Rxi-5Sil MS) | Standard dimensions for efficiency |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS |
| Inlet Temp | 250 °C | Flash vaporization of BP 175°C analyte |
| Injection Mode | Split (Ratio 50:1) | Prevents detector saturation |
| Injection Vol | 1.0 µL | Standard volume |
| Oven Program | 50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min) | Elutes solvent early; analyte elutes mid-ramp |
| Transfer Line | 280 °C | Prevents cold-spot condensation |
| Ion Source | 230 °C (EI Source) | Standard EI temp |
| Quadrupole | 150 °C | - |
| Scan Range | m/z 35 – 350 | Covers fragments and impurities |
Data Analysis & Interpretation
Chromatographic Characteristics
Under the prescribed conditions, 3-Fluoro-5-(trifluoromethyl)benzaldehyde elutes as a sharp, symmetrical peak.
-
Approximate Retention Time: ~7.5 - 8.5 minutes (system dependent).
-
Potential Impurity: 3-Fluoro-5-(trifluoromethyl)benzoic acid .[2]
-
Note: The acid derivative (oxidation product) is more polar and has a higher boiling point. It will elute later than the aldehyde and may exhibit peak tailing due to interaction with silanol groups on the column.
-
Mass Spectral Fragmentation (EI, 70 eV)
The fragmentation of this compound follows classic aromatic aldehyde pathways, modified by the fluorinated substituents.
-
Molecular Ion (
): m/z 192 . Distinct and stable. -
Base Peak (
): m/z 163 . -
Hydrogen Loss (
): m/z 191 . Common in aldehydes (formation of acylium ion). -
Trifluoromethyl Effects:
-
m/z 69 (
): Diagnostic ion for the trifluoromethyl group. -
m/z 143 (
): Loss of HF from the phenyl cation species.
-
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation logic used for structural confirmation.
Caption: Proposed EI fragmentation pathway for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Analytical Workflow & QC
To ensure data trustworthiness, the following self-validating workflow is recommended.
Caption: Analytical sequence ensuring system readiness before sample acquisition.
System Suitability Criteria
-
S/N Ratio: The Signal-to-Noise ratio for the m/z 192 ion in the lowest standard should be > 10:1.
-
Peak Symmetry: Tailing factor for the main peak should be < 1.5. (Excessive tailing indicates active sites in the inlet/column).
-
Mass Accuracy: Relative abundance of m/z 163 to m/z 192 should remain consistent (±10%) with library spectra (NIST).
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner; Column degradation | Replace inlet liner (deactivated wool); Trim column head. |
| Extra Peak (+16 Da) | Oxidation to Benzoic Acid | Check sample storage; Prepare fresh in inert atmosphere. |
| No Peak Detected | Injection issue; Wrong solvent | Check syringe; Ensure solvent is not eluting with analyte (Solvent delay). |
| Baseline Drift | Column Bleed | Condition column at 300°C for 30 mins. |
References
-
National Institute of Standards and Technology (NIST). 3-Fluoro-5-(trifluoromethyl)benzaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8][9] [Link][9]
-
Restek Corporation. Analysis of Fluorinated Aromatics by GC-MS. Application Note. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 188815-30-7 [m.chemicalbook.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commons.und.edu [commons.und.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Fluoroform [webbook.nist.gov]
- 9. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. The primary route discussed involves the formation of an organometallic intermediate from 3-Bromo-5-fluorobenzotrifluoride, followed by formylation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The answers provide not just solutions, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory.
Question 1: My Grignard reaction won't initiate. The solution remains clear and the magnesium is unreactive. What's wrong?
Answer: This is the most common failure point in a Grignard synthesis, and it almost always stems from two primary causes: moisture contamination or passive magnesium metal.
-
Causality—The Role of Moisture: Grignard reagents are potent nucleophiles and extremely strong bases.[1] They react readily with even trace amounts of water, which is a protic source. This reaction consumes the Grignard reagent as it forms, preventing its accumulation and subsequent reaction with your electrophile. The ether solvents typically used (diethyl ether, THF) are hygroscopic and must be rigorously dried.
-
Causality—Magnesium Passivation: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the magnesium from reacting with the alkyl halide to initiate the electron transfer required for Grignard formation.[2]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be oven-dried (overnight at >120 °C) and assembled hot under an inert atmosphere (Nitrogen or Argon).[3] Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod inside the reaction flask (under inert atmosphere) to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂).[4] The iodine etches the magnesium surface, creating reactive sites. You should observe the brown color of the iodine fading as the reaction begins.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, a process that cleans and activates the surface.
-
A successful initiation is typically indicated by the solution turning cloudy and the gentle refluxing of the ether solvent from the exothermic reaction.[3]
Question 2: The Grignard reagent formed, but my final aldehyde yield is low, and I've isolated a significant amount of a high-boiling point byproduct, 3,3'-Difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. How can I prevent this?
Answer: The formation of a biphenyl byproduct is a classic example of Wurtz-type coupling. This side reaction occurs when the already-formed Grignard reagent (Ar-MgBr) nucleophilically attacks a molecule of the unreacted starting material (Ar-Br).
-
Causality—Reaction Kinetics: This side reaction is highly dependent on the concentration of the aryl bromide. If the local concentration of 3-bromo-5-fluorobenzotrifluoride is high, the probability of it encountering another Grignard molecule before all the magnesium is consumed increases dramatically.[3] Elevated temperatures also favor this pathway.
Optimization Protocol:
-
Slow Addition: The most effective solution is to add the 3-bromo-5-fluorobenzotrifluoride, dissolved in your anhydrous ether, dropwise to the suspension of activated magnesium turnings. This technique, known as Barbier conditions, maintains a low concentration of the aryl halide throughout the reaction, minimizing the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux. Do not overheat the reaction, as higher temperatures accelerate the rate of the undesired coupling reaction.[3]
Below is a workflow diagram illustrating the desired reaction versus the side reaction.
Caption: Main vs. Side Reaction Pathways.
Question 3: After quenching my reaction with N,N-dimethylformamide (DMF), I'm getting a significant amount of 1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol instead of my target aldehyde. Why?
Answer: This is a very common issue and occurs when the Grignard reagent performs a double addition. The target aldehyde, once formed, is also an electrophile and can be more reactive than DMF.
-
Causality—Relative Reactivity: The Grignard reagent attacks the DMF to form a tetrahedral intermediate. This intermediate is stable at low temperatures. Upon acidic workup, it collapses to form the aldehyde. However, if this newly formed aldehyde is present in the reaction mixture with unreacted Grignard reagent, a second, rapid nucleophilic attack will occur on the aldehyde's carbonyl carbon, leading to the formation of a secondary alcohol after workup.[5][6][7]
Optimization Protocol:
-
Reverse Addition: Instead of adding DMF to your Grignard solution, add the Grignard solution slowly to a cold solution of DMF . This ensures that DMF is always in excess, minimizing the chance that a Grignard molecule will encounter a product aldehyde molecule.
-
Cryogenic Temperatures: Perform the addition at low temperatures. A dry ice/acetone bath (-78 °C) is ideal, but an ice/salt bath (around -10 °C to -20 °C) can also be effective. Low temperatures stabilize the initial tetrahedral intermediate formed from the addition to DMF, preventing its premature collapse and subsequent reaction.[8][9]
Frequently Asked Questions (FAQs)
Q: Can I use an organolithium reagent via lithium-halogen exchange instead of a Grignard reagent?
A: Absolutely. Using an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) for a lithium-halogen exchange is an excellent alternative and often provides higher yields. The exchange is typically much faster and can be performed at very low temperatures (-78 °C), which can suppress side reactions. The subsequent quench with DMF follows the same principles as with the Grignard reagent (slow addition of the organolithium to cold DMF).
Comparison of Organometallic Routes
| Feature | Grignard Route (Ar-MgBr) | Organolithium Route (Ar-Li) |
|---|---|---|
| Reagent Prep | Slower; initiation can be tricky. | Very fast, often complete in minutes at low temp. |
| Basicity | Strong base. | Extremely strong base; requires stricter anhydrous conditions. |
| Side Reactions | Wurtz coupling (Ar-Ar). | Potential for ortho-lithiation if not kept cold. |
| Temp. Control | Room temp to gentle reflux for formation. | Requires low temp (-78 °C) for formation and quench. |
| Typical Yields | Moderate to good. | Often good to excellent. |
Q: What is the best procedure for the final workup after the DMF quench?
A: The goal of the workup is to hydrolyze the intermediate to form the aldehyde and to remove the inorganic salts (magnesium or lithium salts).
-
Quenching: After the addition to DMF is complete, slowly pour the cold reaction mixture into a vigorously stirred, cold solution of dilute aqueous acid. 1 M HCl is common.[3] An alternative is saturated aqueous ammonium chloride (NH₄Cl), which is less harsh and can help prevent degradation of sensitive products.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove residual acid and inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q: My final product is impure. What is the recommended purification method?
A: 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a liquid with a boiling point of approximately 175 °C. After the initial workup and solvent removal, you will have a crude oil.
-
Vacuum Distillation: For larger scales (>5 g), fractional distillation under reduced pressure is the most effective method to separate the product from non-volatile impurities and high-boiling byproducts like the biphenyl.
-
Flash Column Chromatography: For smaller scales or for removing impurities with similar boiling points, flash chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the slightly polar aldehyde from non-polar byproducts.
Detailed Experimental Protocols
Safety Precaution: Organometallic reagents are highly reactive and can be pyrophoric. All procedures must be conducted under an inert atmosphere by trained personnel using appropriate personal protective equipment.
Protocol 1: Grignard Route
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Oven-dry all glassware and allow to cool under the inert atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine. Place the dropping funnel containing 3-bromo-5-fluorobenzotrifluoride (1.0 eq) dissolved in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and wait for initiation (fading of iodine color, cloudiness, gentle reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.
-
Formylation: In a separate flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous diethyl ether and cool it to -78 °C. Slowly transfer the prepared Grignard reagent via cannula into the cold DMF solution with vigorous stirring. Maintain the temperature below -60 °C during the addition.
-
Workup & Purification: After addition, allow the mixture to warm slowly to 0 °C. Quench by pouring it into a cold (0 °C) 1 M HCl solution. Proceed with extraction, washing, drying, and purification as described in the FAQ section.
Protocol 2: Organolithium Route
-
Apparatus Setup: Use the same inert-atmosphere setup as for the Grignard route.
-
Lithium-Halogen Exchange: Dissolve 3-bromo-5-fluorobenzotrifluoride (1.0 eq) in anhydrous THF and cool the solution to -78 °C. To this solution, add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir at -78 °C for 30-60 minutes.
-
Formylation: While the organolithium is forming, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF in a separate flask and cool to -78 °C. Slowly transfer the cold organolithium solution via cannula into the cold DMF solution.
-
Workup & Purification: Follow the identical workup and purification procedure as outlined in the Grignard protocol.
Caption: General Experimental Workflow.
References
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
University of California, Davis. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
University of Toronto. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Target Molecule: 3-Fluoro-5-(trifluoromethyl)benzaldehyde CAS Registry Number: 188815-30-7 Molecular Formula: C₈H₄F₄O Primary Application: Critical intermediate for kinase inhibitors and agrochemical active ingredients.
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde , a motif frequently encountered in medicinal chemistry due to its ability to modulate metabolic stability and lipophilicity.
Unlike generic benzaldehydes, the electron-deficient nature of the 3-fluoro-5-trifluoromethyl ring system introduces specific reactivity challenges, particularly regarding nucleophilic attack stability and oxidation sensitivity . This guide breaks down the two most common synthetic routes—Metal-Halogen Exchange and Alcohol Oxidation —and provides actionable troubleshooting for their specific impurity profiles.
Module 1: Metal-Halogen Exchange (Lithiation Route)
The Standard Laboratory Route This method involves the lithiation of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene followed by formylation (typically with DMF or N-formylpiperidine).
Core Protocol
-
Reagents: 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq), n-BuLi (1.05 eq), DMF (1.2 eq).
-
Solvent: Anhydrous THF (0.2 M).
-
Temperature: -78 °C (Critical).
-
Quench: Inverse addition (Pour reaction mixture into acidic water) or standard acidic workup.
Common Side Products & Troubleshooting
| Impurity Type | Structure / ID | Root Cause | Corrective Action |
| Des-bromo (Protonated) | 3-Fluoro-5-(trifluoromethyl)benzene (M-Br+H) | Moisture Ingress: The lithiated intermediate (Ar-Li) is highly basic and rips protons from trace water in the solvent or atmosphere. | • Titrate n-BuLi before use.• Distill THF over Na/Benzophenone.• Ensure reaction vessel is flame-dried under Ar/N₂ flow. |
| Bis-aryl Carbinol | Bis(3-fluoro-5-(trifluoromethyl)phenyl)methanol (Dimer-like alcohol) | "Double Addition": The formed aldehyde is more reactive than DMF. If the tetrahedral intermediate collapses to aldehyde before the quench, remaining Ar-Li attacks the product. | • Use Inverse Quench: Pour the cold reaction mixture into the quench solution (HCl/H₂O). This destroys excess Ar-Li instantly before it sees the liberated aldehyde.• Maintain -78 °C strictly until quench. |
| Wurtz Dimer | 3,3'-Difluoro-5,5'-bis(trifluoromethyl)biphenyl | Thermal Scrambling: High local temperatures during n-BuLi addition cause radical coupling or metal-assisted coupling. | • Add n-BuLi slowly down the side of the flask to pre-cool it.• Ensure vigorous stirring to dissipate heat. |
Pathway Visualization: Lithiation Divergence
Figure 1: Mechanistic divergence in the lithiation route. Note that Impurity B arises when the product is exposed to unquenched intermediate.
Module 2: Oxidation Workflows (From Benzyl Alcohol)
The Scale-Up / Green Route Oxidation of 3-fluoro-5-(trifluoromethyl)benzyl alcohol is often preferred for larger batches to avoid cryogenic conditions.
Core Protocol (Swern)
-
Reagents: Oxalyl chloride, DMSO, Et₃N.
-
Solvent: DCM.
-
Temp: -78 °C to Room Temp.
Core Protocol (Catalytic/Green)
-
Reagents: TEMPO (cat.), NaOCl (Bleach), KBr.
-
Solvent: DCM/Water biphasic.
-
Temp: 0 °C.
Common Side Products & Troubleshooting
| Impurity Type | Structure / ID | Root Cause | Corrective Action |
| Carboxylic Acid | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Over-Oxidation: Electron-withdrawing groups (-CF3, -F) make the aldehyde carbonyl highly electrophilic. Hydration occurs easily, forming the gem-diol, which oxidizes further to the acid. | • Avoid Permanganate/Chromic Acid: These are too strong.• TEMPO Control: Use exactly 1.0-1.1 eq of oxidant (Bleach). Monitor pH; keep it buffered (pH 8-9) to prevent hypochlorous acid formation which drives over-oxidation.• Swern: Generally safe from over-oxidation but sensitive to moisture. |
| Ester | 3-Fluoro-5-(trifluoromethyl)benzyl 3-fluoro-5-(trifluoromethyl)benzoate | Hemiacetal Oxidation: The starting alcohol reacts with the product aldehyde to form a hemiacetal, which is then oxidized to the ester. | • High Dilution: Run the reaction more dilute to lower the kinetics of the bimolecular hemiacetal formation.• Stop Early: Quench the reaction at 95% conversion rather than pushing for 100%. |
Pathway Visualization: Oxidation Selectivity
Figure 2: The "Over-Oxidation Trap." The electron-withdrawing CF3 and F groups stabilize the hydrated aldehyde (Gem-Diol), making it susceptible to further oxidation to the acid.
Module 3: Reduction Workflows (From Nitrile)
The Alternative Route Reduction of 3-fluoro-5-(trifluoromethyl)benzonitrile using DIBAL-H.
Technical Insight
This route relies on the stability of the aluminum-imine intermediate. The electron-withdrawing groups on the ring actually stabilize the tetrahedral aluminate intermediate, making this route often more robust for this specific substrate than for electron-rich benzonitriles.
Troubleshooting
-
Issue: Over-reduction to Benzylamine.
-
Cause: Temperature > -40 °C or excess DIBAL-H (>1.2 eq).
-
Fix: Keep reaction at -78 °C. Add DIBAL-H slowly.
-
-
Issue: Hydrolysis to Benzoic Acid.
-
Cause: If the quench is oxidative or highly basic/hot, the nitrile can hydrolyze (rare but possible).
-
Fix: Standard Fieser workup or Rochelle's salt workup.
-
FAQ: Rapid Response
Q: I see a peak at M+14 in my LCMS. What is it? A: This is likely the Methyl Ester impurity if you used Methanol during workup or quenching of an acid chloride route. However, in the lithiation route, check for methylation if MeI was present in the manifold, though this is rare. More likely, it is a misinterpretation of an acetal formation if methanol was used as an LCMS solvent.
Q: Can I purify the aldehyde on Silica Gel? A: Yes, but be cautious. 3-Fluoro-5-(trifluoromethyl)benzaldehyde is electron-deficient and can oxidize on "active" silica grades exposed to air.
-
Recommendation: Flush the column with Nitrogen before use. Use a rapid gradient (Hexane/EtOAc). Store the purified oil under Argon at -20 °C immediately.
Q: Why is my yield low (approx. 40%) with the Grignard method (Mg instead of Li)? A: The electron-withdrawing groups deactivate the C-Br bond toward Magnesium insertion (making it sluggish) while simultaneously making the formed Grignard sensitive to Wurtz coupling. The Lithium-Halogen exchange (using n-BuLi or i-PrMgCl·LiCl "Turbo Grignard") is significantly faster and cleaner for this specific substrate [1].
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Discusses the superiority of Turbo Grignards for electron-poor aromatics).
-
Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Standard protocols for DIBAL reductions and Lithiation quenches).
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Detailed mechanisms on over-oxidation of electron-deficient benzyl alcohols).
-
Sigma-Aldrich. Product Specification: 3-Fluoro-5-(trifluoromethyl)benzaldehyde. (Verification of CAS 188815-30-7 and physical properties).
optimization of reaction conditions for 3-Fluoro-5-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful synthesis, purification, and handling of this important chemical intermediate.
Product Overview and Key Characteristics
3-Fluoro-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties to target molecules.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde [1]
| Property | Value |
| CAS Number | 188815-30-7 |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 175 °C |
| Density | 1.376 - 1.41 g/mL at 25 °C |
| Refractive Index | 1.45 |
| Flash Point | 71 °C |
Storage and Handling:
3-Fluoro-5-(trifluoromethyl)benzaldehyde is sensitive to air and should be stored under an inert atmosphere, such as nitrogen or argon.[1] For long-term stability, it is recommended to store the compound in a cool, dark place, preferably at temperatures below 15°C.
Synthetic Routes and Optimization
The most common and direct laboratory-scale synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde involves the oxidation of the corresponding primary alcohol, 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. The choice of oxidizing agent is critical to achieving high yields and purity, while avoiding over-oxidation to the corresponding carboxylic acid.
Several reliable methods for this transformation are available, each with its own advantages and disadvantages. The selection of a specific method will depend on the scale of the reaction, the available equipment, and the sensitivity of other functional groups in the starting material.
Common Oxidation Methods:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[2][3] It is known for its mild reaction conditions and high yields, typically avoiding over-oxidation.[3] However, it requires cryogenic temperatures (-78 °C) and produces the malodorous byproduct dimethyl sulfide.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[5][6] This method is often preferred for its operational simplicity and high functional group tolerance.[5] However, DMP is a shock-sensitive and heat-sensitive reagent.[7]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a chromium-based reagent that can effectively oxidize primary alcohols to aldehydes.[8][9] A key advantage is that it does not typically oxidize the aldehyde further to a carboxylic acid, especially in the absence of water.[8][10] However, chromium reagents are toxic and require careful handling and disposal.[10]
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during the synthesis and handling of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
Frequently Asked Questions
Q1: What is the most reliable method for monitoring the progress of the oxidation reaction?
A1: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting alcohol, the product aldehyde, and any potential byproducts like the over-oxidized carboxylic acid. Staining with a potassium permanganate solution can help visualize the alcohol, which will appear as a yellow spot on a purple background, while the aldehyde will be less reactive.
Q2: How can I remove residual starting alcohol from the final product?
A2: If the reaction has not gone to completion, the unreacted starting alcohol can often be removed by column chromatography on silica gel. The aldehyde is typically less polar than the alcohol and will elute first. Alternatively, a bisulfite adduct formation can be used to selectively separate the aldehyde from the alcohol.[11]
Q3: My final product is showing signs of degradation. What are the likely causes?
A3: 3-Fluoro-5-(trifluoromethyl)benzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is crucial to store the purified product under an inert atmosphere and in a cool, dark environment.[1]
Troubleshooting Common Synthetic Issues
Problem: Low Yield in the Oxidation Reaction
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Reagent Purity: Ensure that the oxidizing agent is fresh and has not degraded. For instance, DMP can hydrolyze over time. * Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. * Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. For Swern oxidations, ensure the temperature is maintained at -78 °C during the initial steps.[3] |
| Over-oxidation to Carboxylic Acid | * Choice of Reagent: Use milder oxidizing agents like DMP or perform the Swern oxidation under carefully controlled conditions.[3][5] PCC is also a good option as it generally does not oxidize aldehydes further in anhydrous conditions.[8] * Reaction Conditions: Avoid prolonged reaction times and elevated temperatures once the starting material is consumed. |
| Degradation of Product During Workup | * Quenching: Ensure the reaction is properly quenched to neutralize any remaining oxidizing agents. For Swern oxidation, this involves the addition of the amine base.[3] * Aqueous Workup: Use a buffered or mildly basic aqueous wash to remove acidic byproducts that could catalyze degradation. |
Problem: Presence of Impurities in the Final Product
| Common Impurity | Identification and Removal |
| Unreacted Starting Alcohol | * Identification: A more polar spot on TLC compared to the product. * Removal: Purification by column chromatography on silica gel. |
| 3-Fluoro-5-(trifluoromethyl)benzoic Acid | * Identification: A very polar spot on TLC that may streak. * Removal: An aqueous wash with a mild base like sodium bicarbonate solution will extract the acidic impurity into the aqueous layer. |
| Dimethyl Sulfide (from Swern Oxidation) | * Identification: A strong, unpleasant odor.[4] * Removal: This is a volatile byproduct and can be removed under reduced pressure. Rinsing glassware with a bleach solution can help eliminate the odor.[4] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Swern Oxidation
This protocol is adapted from the general procedure for Swern oxidation.[3]
Step 1: Activation of DMSO
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
Step 2: Oxidation of the Alcohol
-
Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
Step 3: Quenching
-
Add triethylamine (5.0 eq.) slowly to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
Step 4: Workup and Purification
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on the general procedure for DMP oxidation.[5][7]
Step 1: Reaction Setup
-
To a solution of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
Step 2: Workup and Purification
-
Once the reaction is complete, dilute the mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualized Workflows
General Synthesis and Purification Workflow
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
-
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 227-237. Retrieved from [Link]
-
WorldOfChemicals. (2024, January 4). How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively? Retrieved from [Link]
-
Khan Academy. (2021, December 6). Exercise 20.41 (e), (f), and (g) - Multi-step Synthesis with Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Chemdad. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]
-
Gordon College. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
Sciforum. (n.d.). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 227-237. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]
-
Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, DMP. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Retrieved from [Link]
-
Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Chem 263 Lecture Notes. (2013, November 7). Preparation of Ketones and Aldehydes from Alcohols. Retrieved from [Link]
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
purification challenges of 3-Fluoro-5-(trifluoromethyl)benzaldehyde
CAS: 188815-30-7 | Formula: C₈H₄F₄O | M.W.: 192.11 g/mol [1][2]
Welcome to the Purification & Handling Support Hub
This guide addresses the specific technical challenges associated with 3-Fluoro-5-(trifluoromethyl)benzaldehyde . Due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, this compound exhibits heightened electrophilicity at the carbonyl center and specific solubility profiles that distinguish it from standard benzaldehydes.[2]
Module 1: Chemical Purity & Oxidation Control
Issue: "My clear liquid product has developed a white solid precipitate."
Diagnosis: You are observing autoxidation .[2] Benzaldehydes are inherently unstable in air, oxidizing to their corresponding benzoic acids.[2] In this case, the product is converting to 3-Fluoro-5-(trifluoromethyl)benzoic acid . The electron-deficient ring renders the aldehyde highly reactive, accelerating this process if stored improperly.[2]
The Fix: Selective Bicarbonate Extraction Unlike the aldehyde (which is lipophilic), the carboxylic acid impurity is acidic (pKa ~3-4 due to EWGs).[2] We can leverage this for a self-validating purification loop.[2]
Protocol:
-
Dissolution: Dissolve the crude mixture in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .[2][3] Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated aromatics in chlorinated solvents.[2]
-
The Wash: Wash the organic phase 3x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[2]
-
Verification: Acidify a small aliquot of the aqueous wash with HCl. If a white solid precipitates, you have successfully removed the impurity.[2]
-
Drying: Dry the organic layer over anhydrous MgSO₄ (not Na₂SO₄, as MgSO₄ is faster and more efficient for aldehydes).[2]
Module 2: Advanced Purification (Bisulfite Adduct Method)
Issue: "I cannot separate the aldehyde from the starting aryl halide via Column Chromatography."
Diagnosis: The starting material (likely 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) and the product often have identical Rf values on silica gel due to similar polarity. Standard flash chromatography will fail to resolve these "co-spotting" impurities.[2]
The Fix: Chemical Switching (Bisulfite Adduct) Instead of relying on polarity (physical separation), use chemical reactivity.[2] The aldehyde forms a water-soluble bisulfite adduct, while the aryl halide remains in the organic layer.[2]
Note on Reactivity: The -CF₃ and -F groups on the ring are electron-withdrawing.[2] This makes the carbonyl carbon more electrophilic , generally facilitating the formation of the bisulfite adduct compared to electron-rich benzaldehydes [1].[2]
Workflow Diagram:
Caption: Chemical purification workflow separating aldehydes from non-reactive organic impurities via water-soluble adducts.
Step-by-Step Protocol:
-
Formation: Stir the crude oil with 3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) vigorously for 4–12 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase depending on volume.[2]
-
Wash: Wash the aqueous phase (containing the adduct) with fresh ether/hexane to remove the non-aldehyde halides.[2]
-
Regeneration: Basify the aqueous phase to pH 10–12 using 10% NaOH or saturated Na₂CO₃.[2] The adduct will collapse, regenerating the free aldehyde.[2]
-
Recovery: Extract the cloudy aqueous mixture with ether to recover the pure aldehyde.
Module 3: Volatility & Yield Management
Issue: "My yield is significantly lower than expected after solvent removal."
Diagnosis: With a boiling point of 175°C (at 760 mmHg) [2], this compound is not highly volatile, but it is volatile enough to be lost on a high-vacuum manifold or a rotovap set to high bath temperatures, especially on small scales (<500 mg).[2]
Data Table: Physical Properties & Handling Limits
| Property | Value | Implication for Handling |
| Boiling Point | 175 °C (lit.) | Stable to standard rotovap, but avoid high vac (<1 mbar) for prolonged periods. |
| Density | 1.376 g/mL | Heavier than water; forms the bottom layer in aqueous extractions unless chlorinated solvents are used.[2] |
| State | Colorless Liquid | Hard to visualize on glass; rinse flasks thoroughly.[2] |
| Flash Point | ~71 °C | Combustible; keep away from open flames.[2] |
The Fix: Vacuum Control
-
Rotovap: Set water bath to 40°C . Do not exceed this.
-
Vacuum: Use a diaphragm pump (approx. 10–20 mbar) rather than a high-vacuum oil pump for solvent removal.
-
Inert Gas: Always backfill with Nitrogen or Argon.[2] Never leave the flask open to air after drying, as this re-initiates the oxidation cycle described in Module 1.[2]
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Yes. Vacuum distillation is effective for large-scale purification (>5g).[2] Due to its high atmospheric boiling point (175°C), you must distill under reduced pressure (e.g., Kugelrohr or short-path) to prevent thermal decomposition.[2]
Q: Is the compound sensitive to water? A: The pure aldehyde is relatively stable to water during short workups.[2] However, due to the electron-withdrawing -CF₃ group, the carbonyl is prone to forming hydrates (gem-diols) if left in contact with water for extended periods, particularly under acidic conditions.[2] Always dry organic extracts thoroughly.[2]
Q: How should I store it? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Taping the cap with Parafilm is insufficient; use a tightly sealed vial with a Teflon-lined cap.[2] If long-term storage (>1 month) is required, re-verify purity via ¹H-NMR (look for the aldehyde proton at ~10 ppm) before use.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (General reference for Bisulfite purification mechanisms).
-
Sigma-Aldrich. Product Specification: 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7).[2] (Accessed 2024).[2]
-
TCI Chemicals. Product Data: 3-Fluoro-5-(trifluoromethyl)benzaldehyde. (Accessed 2024).[2]
Sources
minimizing impurity formation in 3-Fluoro-5-(trifluoromethyl)benzaldehyde reactions
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide field-proven insights to help you minimize impurity formation and ensure the success of your synthetic routes.
Troubleshooting Guide: Common Impurity-Related Issues
This section directly addresses specific experimental observations and provides causal explanations and actionable solutions.
Q1: My reaction analysis (NMR/LC-MS) shows a significant acidic impurity with a molecular weight of 208.10 g/mol . What is this compound and how did it form?
A1: The impurity is almost certainly 3-Fluoro-5-(trifluoromethyl)benzoic acid . The aldehyde functional group is susceptible to oxidation, a common degradation pathway for benzaldehyde derivatives, especially given that this molecule is known to be air-sensitive.[1]
Causality: The aldehyde (-CHO) group can be readily oxidized to a carboxylic acid (-COOH) group. This process is often facilitated by:
-
Atmospheric Oxygen: Prolonged exposure to air, particularly at elevated temperatures or in the presence of light, can initiate autoxidation.
-
Oxidizing Reagents: Contamination from other reagents or residual oxidizing agents from previous steps can lead to its formation.
-
Reaction Conditions: Certain reaction conditions, especially in the presence of some metal catalysts, can promote oxidation as a side reaction.
Preventative Strategies:
-
Inert Atmosphere: Always handle and react 3-Fluoro-5-(trifluoromethyl)benzaldehyde under an inert atmosphere (e.g., Nitrogen or Argon).[1] Use degassed solvents to minimize dissolved oxygen.
-
Storage: Store the aldehyde in a cool, dark place, preferably refrigerated (<15°C) and under an inert gas blanket as recommended by suppliers.[1]
-
Reagent Purity: Use fresh, high-purity aldehyde for reactions where this side product is a major concern. Check the purity of your starting material via Gas Chromatography (GC) before use.[2]
-
Reaction Quenching: Upon reaction completion, consider quenching with a mild reducing agent (e.g., sodium bisulfite wash) during the workup to remove any unreacted aldehyde and prevent further oxidation during purification.
Q2: I am performing a base-catalyzed reaction and observing two unexpected byproducts: 3-Fluoro-5-(trifluoromethyl)benzyl alcohol and the corresponding benzoic acid. What is causing this?
A2: This observation strongly suggests a Cannizzaro disproportionation reaction . This is a classic reaction for aldehydes that lack α-hydrogens (like 3-Fluoro-5-(trifluoromethyl)benzaldehyde) when subjected to strong basic conditions.
Causality: In the Cannizzaro reaction, two molecules of the aldehyde react in the presence of a strong base. One molecule is oxidized to the carboxylic acid, and the other is reduced to the primary alcohol.
// Nodes aldehyde1 [label="Aldehyde (Molecule 1)"]; aldehyde2 [label="Aldehyde (Molecule 2)"]; base [label="Strong Base (e.g., OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate"]; hydride_transfer [label="Hydride (H⁻) Transfer", shape=ellipse, style=dashed]; acid [label="Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; alcohol [label="Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde1 -> intermediate [label="Nucleophilic Attack"]; base -> aldehyde1 [style=invis, weight=100]; // Helper for positioning intermediate -> hydride_transfer [style=dashed]; hydride_transfer -> aldehyde2 [style=dashed];
{rank=same; aldehyde1; base;} {rank=same; intermediate; aldehyde2;} {rank=same; acid; alcohol;}
intermediate -> acid [label="Oxidation"]; aldehyde2 -> alcohol [label="Reduction"]; } caption: The Cannizzaro disproportionation pathway.
Preventative Strategies:
-
Base Selection: If possible, use a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or a carbonate base if the reaction chemistry allows. The goal is to facilitate your desired reaction without promoting the high activation energy Cannizzaro pathway.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The Cannizzaro reaction often has a higher activation energy than the desired pathway.
-
Order of Addition: If your reaction involves another nucleophile, consider slowly adding the aldehyde to a mixture of the base and the nucleophile. This keeps the instantaneous concentration of the aldehyde low, minimizing its ability to react with itself.
-
Stoichiometry: Use precise stoichiometry. An excess of base can significantly accelerate the Cannizzaro reaction.
Q3: In my reaction with a ketone partner, I'm getting a complex mixture of high-molecular-weight impurities instead of my desired product. What is happening?
A3: This is characteristic of uncontrolled Aldol condensation reactions .[3] While 3-Fluoro-5-(trifluoromethyl)benzaldehyde cannot self-condense (as it has no α-protons), it is a highly reactive electrophile that will readily undergo cross-aldol reactions with any enolizable carbonyl partner (like a ketone or another aldehyde).
Causality: Under basic or acidic conditions, your ketone partner forms an enolate (or enol), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This can be followed by dehydration to form an α,β-unsaturated compound, which can sometimes react further.[4]
// Nodes start [label="Ketone (with α-H) + Aldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enolate [label="Enolate Formation"]; attack [label="Nucleophilic Attack on Aldehyde"]; aldol_adduct [label="β-Hydroxy Ketone (Aldol Adduct)"]; dehydration [label="Dehydration (-H₂O)"]; final_product [label="α,β-Unsaturated Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reactions [label="Polymerization / Further Reactions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> enolate [label="Base/Acid"]; enolate -> attack; attack -> aldol_adduct; aldol_adduct -> dehydration [label="Heat/Base"]; dehydration -> final_product; final_product -> side_reactions [style=dashed, label="Excess Reagents / High Temp"]; } caption: General workflow for a crossed Aldol condensation.
Preventative Strategies:
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to favor the initial aldol addition over the subsequent dehydration and other side reactions. This gives you more control over the outcome.
-
Controlled Addition: Slowly add the 3-Fluoro-5-(trifluoromethyl)benzaldehyde to the pre-formed enolate of the ketone. This ensures the enolate reacts with the aldehyde rather than another ketone molecule.
-
Choice of Base: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and rapid formation of the ketone enolate before the aldehyde is introduced. This minimizes the concentration of free base and un-enolized ketone during the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for 3-Fluoro-5-(trifluoromethyl)benzaldehyde?
A1: Due to its air sensitivity, this compound requires careful storage.
-
Atmosphere: Store under a dry, inert gas such as nitrogen or argon.[1]
-
Temperature: Keep in a cool, well-ventilated place. Recommended storage is often refrigerated at 2-8°C or below 15°C.[1]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
-
Safety: It is a combustible liquid and should be kept away from heat, sparks, and open flames.
Q2: What analytical methods are best for assessing the purity of my starting material and identifying unknown reaction impurities?
A2: A multi-pronged approach is recommended for comprehensive analysis.
| Analytical Technique | Purpose | Key Advantages |
| Gas Chromatography (GC-FID) | Quantifying the purity of the starting aldehyde and detecting volatile, thermally stable impurities, such as regioisomers.[5][6] | High resolution for isomers, excellent quantitation. |
| LC-MS | Identifying unknown impurities in a reaction mixture by providing molecular weight information.[7][8] | Excellent for non-volatile or thermally sensitive compounds; provides crucial mass data for identification. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of the starting material and any isolated impurities. | Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the integrity of the -CF₃ group. |
| FTIR Spectroscopy | Confirming the presence of the aldehyde functional group (~1700 cm⁻¹) and monitoring its conversion. | Quick and simple method for functional group analysis. |
Q3: What general purification strategies are effective for reactions involving this aldehyde?
A3: The choice of purification depends on the properties of the desired product.
-
Vacuum Distillation: For purifying the starting aldehyde itself or liquid products with sufficiently different boiling points from impurities.[9]
-
Silica Gel Chromatography: The most common method for purifying reaction products. A solvent system of ethyl acetate and hexanes is a good starting point for many derivatives.
-
Recrystallization: Highly effective if your final product is a solid. This can be a powerful technique for achieving high purity.
-
Aqueous Wash: A dilute sodium bisulfite wash can help remove residual aldehyde from the organic phase during a workup. A sodium bicarbonate wash can remove the 3-Fluoro-5-(trifluoromethyl)benzoic acid impurity.
References
- Exploring 3-(Trifluoromethyl)
- How to Synthesize 3,5-Bis(trifluoromethyl)
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- The Aldol Condens
- Aldol Reaction - Web Pages.
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7 - TCI Chemicals.
- 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. 1ge.com/grounding-api-redirect/AUZIYQFhHOIzQdzohkakL6h2wZ1n46uXcXay2V6VyE4MxUfP2LuadpOnL8myULikY52dYHrB2dPjE5jIhRkVw_sXduvek8LsDLNeY05ultTKTZ14jk170iVbU_hHwyjgDIvOpX9VmooA1LehottZrz2PWhceFU0OdNUWOCI=)
- Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method valid
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. innospk.com [innospk.com]
- 3. magritek.com [magritek.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. longdom.org [longdom.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Fluoro-5-(trifluoromethyl)benzaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the purity of starting materials and intermediates is paramount. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of a variety of active compounds, is no exception. Its unique fluorinated structure enhances reactivity and bioavailability, making it a valuable synthetic intermediate.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this critical compound. We will delve into a detailed HPLC methodology, supported by a discussion of potential impurities, and a comparative analysis with Gas Chromatography (GC) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Purity for 3-Fluoro-5-(trifluoromethyl)benzaldehyde
The presence of impurities in 3-Fluoro-5-(trifluoromethyl)benzaldehyde can have significant downstream consequences, impacting reaction yields, introducing unwanted byproducts, and potentially leading to the formation of toxicologically significant compounds in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a cornerstone of synthetic success and drug safety.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended technique for the routine purity assessment of 3-Fluoro-5-(trifluoromethyl)benzaldehyde due to its high resolution, sensitivity, and suitability for moderately polar aromatic compounds.
Understanding the Synthesis and Potential Impurities
To develop a robust purity assessment method, it is crucial to understand the potential impurities that may arise during the synthesis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. While specific manufacturing routes can be proprietary, a common approach for synthesizing substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or the reduction of a benzoic acid derivative. A plausible route to 3-Fluoro-5-(trifluoromethyl)benzaldehyde could involve the oxidation of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.
Potential Process-Related Impurities:
-
3-Fluoro-5-(trifluoromethyl)benzyl alcohol: Unreacted starting material.
-
3-Fluoro-5-(trifluoromethyl)benzoic acid: Over-oxidation product of the aldehyde.
-
Starting materials from earlier steps: Depending on the full synthetic pathway.
-
Byproducts from side reactions: Specific to the reagents and conditions used.
Additionally, degradation of the aldehyde to the corresponding benzoic acid can occur upon prolonged exposure to air.
Experimental Protocol: HPLC-UV Purity Assessment
This protocol outlines a general yet robust starting point for the HPLC analysis of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Method optimization and validation are essential for implementation in a regulated environment.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Fluorinated phases can also offer alternative selectivity.[3] |
| Mobile Phase | A gradient of Acetonitrile (ACN) and Water. A typical gradient could be 30% ACN to 90% ACN over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 30% ACN in water). |
Experimental Workflow
Caption: High-level workflow for the purity assessment of 3-Fluoro-5-(trifluoromethyl)benzaldehyde by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer complementary information and can be advantageous in specific scenarios.
| Technique | Principle | Advantages for 3-Fluoro-5-(trifluoromethyl)benzaldehyde Analysis | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities.[4] Quantitative accuracy and precision. Well-established and widely available. | May require derivatization for compounds without a UV chromophore (not an issue for this analyte). Can be time-consuming for complex mixtures. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for separating volatile impurities. Often coupled with Mass Spectrometry (GC-MS) for definitive peak identification. | The analyte must be volatile and thermally stable.[5] Derivatization may be necessary for non-volatile impurities. |
| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei with a spin (like 19F) absorb and re-emit electromagnetic radiation in a magnetic field. The chemical shift is sensitive to the electronic environment. | Provides structural information about fluorine-containing impurities.[6] Can be a primary quantitative method (qNMR) without the need for a reference standard of the impurity. Rapid analysis time. | Lower sensitivity compared to chromatographic techniques. May not separate isomers with similar fluorine environments. Requires specialized equipment and expertise. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Conclusion
For the routine purity assessment of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a well-developed and validated reverse-phase HPLC method is the industry standard, offering a balance of resolution, sensitivity, and quantitative accuracy. However, for a comprehensive understanding of the impurity profile, particularly during process development and for structural elucidation of unknown impurities, orthogonal techniques such as GC-MS and 19F NMR are invaluable. The choice of analytical methodology should be guided by the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.
References
-
Gao, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6539-6546. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653. [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
-
Weber, F. J., et al. (2017). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Accreditation and Quality Assurance, 22(5), 297-304. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A mild and general method for the synthesis of aryl trifluoromethyl ethers. [Link]
-
Pauli, G. F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Site-selective bioconjugation of native proteins via fluorine-thiol displacement. [Link]
-
Sojka, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(26), 7836-7846. [Link]
-
Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
-
PubChem. 3-(Trifluoromethyl)benzaldehyde. [Link]
- Google Patents.
-
NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
-
Laboratorium Discounter. 3-Fluoro-5-(trifluoromethyl)benzaldehyde >98.0%(GC) 1g. [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). [Link]
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimately the success of a synthetic route. This guide offers an in-depth, objective comparison of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a versatile reagent, with its structural analogs. We will delve into its performance, supported by experimental data, to provide a comprehensive understanding of its reactivity and utility in key organic transformations.
Understanding the Core Attributes: A Certificate of Analysis Overview
A thorough analysis of a reagent begins with its Certificate of Analysis (CoA). For 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a typical CoA reveals a high purity product, essential for reproducible and high-yielding chemical reactions.
| Parameter | Specification | Analysis Method |
| Purity | >98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to Almost Colorless Clear Liquid | Visual |
| Molecular Formula | C₈H₄F₄O | - |
| Molecular Weight | 192.11 | - |
| Boiling Point | 175 °C | - |
| Density | 1.376 g/mL at 25 °C | - |
This data confirms the identity and quality of the starting material, providing a reliable foundation for its application in synthesis.
The Electronic Advantage: How Fluorine and Trifluoromethyl Groups Enhance Reactivity
The unique reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde stems from the potent electron-withdrawing properties of its substituents. Both the fluorine and trifluoromethyl groups exert a strong negative inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. This heightened positive charge makes the aldehyde more susceptible to nucleophilic attack, a key step in many carbon-carbon bond-forming reactions.[1]
This enhanced reactivity can be theoretically contextualized using the Hammett equation, which correlates reaction rates with the electronic effects of substituents. The positive Hammett constant (σ) for meta-substituents like fluorine and trifluoromethyl groups indicates their electron-withdrawing nature and predicts an acceleration of reactions involving nucleophilic attack.[1]
Comparative Performance in Key Synthetic Transformations
To empirically validate the theoretical advantages of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, we will now examine its performance in three cornerstone reactions of organic synthesis: the Wittig reaction, the Aldol condensation, and the Knoevenagel condensation. We will compare its performance with structurally similar alternatives:
-
Alternative 1: 3-(Trifluoromethyl)benzaldehyde
-
Alternative 2: 3,5-Bis(trifluoromethyl)benzaldehyde
-
Alternative 3: 3-Fluoro-5-bromobenzaldehyde
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes is expected to facilitate the initial nucleophilic attack by the phosphorus ylide, potentially leading to higher yields and faster reaction times.
While direct comparative studies for all listed compounds are not available in a single source, the literature suggests that electron-deficient aldehydes generally perform well in Wittig reactions. For instance, a study on the Wittig reaction of perfluorohalogenated benzaldehydes demonstrated that these electron-poor substrates react efficiently, albeit with the need for careful optimization of the base and reaction conditions to maximize yields.[2][3]
Illustrative Experimental Protocol: Wittig Reaction
This protocol provides a general procedure for the Wittig reaction, which can be adapted for comparative studies of different benzaldehydes.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Aldol Condensation: Constructing β-Hydroxy Carbonyls and Enones
The Aldol condensation is a fundamental reaction for forming carbon-carbon bonds. The electrophilicity of the aldehyde is a critical factor for the initial nucleophilic attack by an enolate. Therefore, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is expected to be a highly reactive partner in this transformation.
Studies on the synthesis of chalcones (α,β-unsaturated ketones) via Claisen-Schmidt condensation (a variant of the Aldol reaction) have shown that benzaldehydes bearing electron-withdrawing groups react efficiently.[4] While a direct comparison of our target molecule with the chosen alternatives is not explicitly detailed in a single paper, the general trend of enhanced reactivity for electron-poor benzaldehydes is well-established.[5]
Illustrative Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted benzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 2-4 hours, during which a precipitate should form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
The Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. Similar to the Wittig and Aldol reactions, the rate-determining step is often the nucleophilic attack on the carbonyl carbon. The enhanced electrophilicity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde makes it an excellent substrate for this reaction.
Mechanochemical studies on the Knoevenagel condensation of fluorinated benzaldehyde derivatives have shown that these reactions can proceed efficiently, even under solvent-free conditions.[6] The electron-withdrawing substituents activate the aldehyde towards nucleophilic attack by the active methylene compound.
Illustrative Experimental Protocol: Knoevenagel Condensation
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
The Impact on Bioactivity: A Medicinal Chemistry Perspective
The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[7][8] These groups can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[9] Therefore, the use of 3-Fluoro-5-(trifluoromethyl)benzaldehyde as a building block can impart these desirable properties to the final synthesized molecules, making it a valuable reagent in the development of new therapeutic agents.[10]
Conclusion: A Superior Building Block for Modern Synthesis
3-Fluoro-5-(trifluoromethyl)benzaldehyde stands out as a highly reactive and versatile building block for organic synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, lead to enhanced performance in a variety of crucial carbon-carbon bond-forming reactions. While direct, comprehensive comparative data with all possible alternatives is still an area for further investigation, the established principles of physical organic chemistry and the available literature strongly support its superiority in reactions involving nucleophilic attack on the carbonyl group. For researchers aiming to synthesize complex molecules with potentially enhanced biological activity, 3-Fluoro-5-(trifluoromethyl)benzaldehyde offers a distinct advantage in terms of reactivity and the potential for imbuing the final product with favorable pharmaceutical properties.
Visualizing the Synthetic Pathways
Wittig Reaction Workflow
Caption: Workflow of the Wittig Reaction.
Aldol Condensation (Claisen-Schmidt) Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
A Comparative Guide to Analytical Method Validation for 3-Fluoro-5-(trifluoromethyl)benzaldehyde
In the landscape of pharmaceutical development and chemical manufacturing, the purity and potency of starting materials and intermediates are paramount. 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Rigorous analytical method validation is not merely a regulatory formality but a scientific necessity to ensure product quality and consistency. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Criticality of Method Validation for Fluorinated Benzaldehydes
3-Fluoro-5-(trifluoromethyl)benzaldehyde possesses a unique chemical structure with two electron-withdrawing groups, which influence its reactivity and chromatographic behavior. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For this compound, a validated method is crucial for several key applications:
-
Purity Assessment: Quantifying the main component and detecting any impurities.
-
Reaction Monitoring: Tracking the progress of a chemical synthesis.
-
Stability Testing: Assessing the degradation of the compound under various conditions.
-
Quality Control: Ensuring batch-to-batch consistency.
This guide will focus on the two most common and powerful chromatographic techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is a critical decision in method development, contingent on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. As 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a boiling point of 175°C, it is amenable to both techniques[3]. | Best suited for volatile and thermally stable compounds. The volatility of this benzaldehyde derivative makes it a good candidate for GC analysis[3]. |
| Typical Stationary Phase | Reversed-phase (e.g., C18) is common for moderately polar compounds like benzaldehyde derivatives[4]. | A mid-polarity column like a DB-624 could be effective for separating isomers and related impurities[5]. |
| Detection | UV-Vis/PDA detection is highly effective due to the strong ultraviolet absorbance of the benzophenone core in similar molecules[4]. Wavelengths in the 250-350 nm range are typically suitable. | Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Mass Spectrometry (MS) offers high specificity and structural information. |
| Potential Impurities | Can effectively separate non-volatile impurities and degradation products. | Excellent for resolving volatile impurities, isomers, and residual solvents from the synthesis process. A patent for a similar compound mentions monitoring reaction progress by GC[6]. |
| Advantages | - High versatility for a wide range of compounds. - Non-destructive, allowing for fraction collection. - Robust and well-established in pharmaceutical analysis. | - High resolution and efficiency for volatile compounds. - Fast analysis times are achievable, especially with modern techniques like Low Thermal Mass (LTM) GC[5]. - High sensitivity with detectors like FID. |
| Disadvantages | - Higher solvent consumption. - Can be more complex to develop methods for. | - Requires the analyte to be volatile and thermally stable. - Potential for sample degradation at high temperatures. |
Designing a Robust Validation Protocol: An Overview
A comprehensive analytical method validation should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2)[7][8][9]. The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness[10].
Caption: A typical workflow for analytical method development and validation.
Experimental Protocol: Validated RP-HPLC Method for Purity and Assay
This section details a step-by-step protocol for a reversed-phase HPLC method, a robust choice for the quality control of 3-Fluoro-5-(trifluoromethyl)benzaldehyde.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[4].
-
Reference standard of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (purity ≥ 98.0%)[3][11].
-
HPLC grade acetonitrile and water.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water. An initial gradient is recommended for method development to determine the optimal elution conditions[4]. For a final isocratic method, a starting point of 60:40 (v/v) Acetonitrile:Water is suggested.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the typical absorbance of substituted benzophenones)[4].
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase[4].
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies (e.g., 50, 75, 100, 125, 150 µg/mL).
4. Validation Experiments:
Caption: Interconnectedness of key validation parameters.
-
Specificity: Analyze a blank (mobile phase), the reference standard, and a sample spiked with potential impurities or degradation products. The method is specific if the peak for 3-Fluoro-5-(trifluoromethyl)benzaldehyde is well-resolved from any other peaks.
-
Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. A correlation coefficient (R²) greater than 0.999 is typically desired[5]. For establishment of linearity, a minimum of 5 concentrations is recommended[12].
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range[12]. For an assay of an active substance, the range is typically 80% to 120% of the test concentration[12].
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery. Recoveries between 98.0% and 102.0% are generally considered acceptable. Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels[12].
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range[1]. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be within acceptable limits (e.g., < 2%).
-
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability[10]. The system suitability parameters should remain within acceptable limits.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the validated HPLC method compared to a potential GC method, based on typical performance characteristics observed for similar analytes.
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.9995 | > 0.9992 | > 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for assay |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | < 2.0% |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% | < 2.0% |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL (with FID) | To be determined based on impurity reporting thresholds |
| Robustness | Passed | Passed | No significant impact on results |
Conclusion
Both HPLC and GC are viable techniques for the analytical method validation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde. The choice of method will depend on the specific application. The detailed RP-HPLC protocol provided in this guide offers a robust and reliable starting point for quality control and assay purposes, demonstrating high levels of specificity, linearity, accuracy, and precision in line with ICH guidelines. For the analysis of volatile impurities or when faster run times are critical, a well-developed GC method presents a strong alternative. Ultimately, a thoroughly validated analytical method is a cornerstone of ensuring the quality and safety of pharmaceutical products derived from this important chemical intermediate.
References
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pure Synth. (n.d.). 3-Fluoro-5-(Trifluoromethyl)Benzaldehyde 98.0%(GC). Retrieved from [Link]
-
ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ACS Publications. (2007). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Applied Chemistry. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbio. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (2007). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ema.europa.eu [ema.europa.eu]
The Art of Molecular Scaffolding: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-(trifluoromethyl)benzaldehyde Analogs
In the intricate world of drug discovery, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. Among the vast arsenal of building blocks available to medicinal chemists, fluorinated benzaldehydes have emerged as particularly valuable starting points. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs derived from 3-Fluoro-5-(trifluoromethyl)benzaldehyde, a scaffold that marries the unique electronic properties of both a fluorine atom and a trifluoromethyl group.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides a framework for rational drug design. We will explore key derivatization strategies, delve into a detailed case study of a closely related analog series, and provide actionable experimental protocols.
The Strategic Advantage of the 3-Fluoro-5-(trifluoromethyl)phenyl Moiety
The 3-fluoro-5-(trifluoromethyl)benzaldehyde scaffold is a compelling starting point for medicinal chemistry campaigns due to the synergistic effects of its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[1] Furthermore, the remarkable strength of the C-F bond confers high metabolic stability, often prolonging the in vivo half-life of a drug candidate.[1]
The addition of a fluorine atom at the meta position further modulates the electronic properties of the aromatic ring. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create unique intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to biological targets.[2][3] This dual substitution pattern creates a unique electronic and steric profile, making it a privileged scaffold for exploring diverse biological activities.
Derivatization Strategies: Unleashing the Potential of the Aldehyde Handle
The aldehyde functionality of 3-Fluoro-5-(trifluoromethyl)benzaldehyde serves as a versatile chemical handle for the synthesis of a wide array of analogs. Two common and effective derivatization strategies are the synthesis of Schiff bases and chalcones.
Schiff Base Formation: A Gateway to Diverse Heterocycles
Schiff bases, or imines, are readily synthesized through the condensation of an aldehyde with a primary amine.[4] This reaction provides a straightforward method to introduce a vast range of substituents, allowing for the exploration of a broad chemical space. The resulting imine bond can also serve as a precursor for the synthesis of various heterocyclic systems, which are common motifs in bioactive molecules.
Experimental Protocol: General Synthesis of Schiff Bases from 3-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Dissolution: Dissolve 1.0 equivalent of 3-Fluoro-5-(trifluoromethyl)benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Addition of Amine: Add 1.0-1.2 equivalents of the desired primary amine to the solution.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification, typically by recrystallization or column chromatography.
Claisen-Schmidt Condensation: Building Chalcone Scaffolds
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone or another aldehyde containing an α-hydrogen.[3][5] This reaction is particularly useful for synthesizing chalcones, which are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including flavonoids and isoflavonoids.[6][7]
Experimental Protocol: General Synthesis of Chalcones from 3-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Reactant Mixture: In a suitable solvent like ethanol, dissolve 1.0 equivalent of 3-Fluoro-5-(trifluoromethyl)benzaldehyde and 1.0 equivalent of the desired ketone (e.g., acetophenone).
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for several hours, monitoring the formation of the chalcone product by TLC.
-
Precipitation and Isolation: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water to remove excess base, and then with cold ethanol.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent.
Comparative Analysis: A Case Study of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Analogs
The synthesis of these pyrazole derivatives begins with 3',5'-bis(trifluoromethyl)acetophenone, which undergoes condensation with 4-hydrazinobenzoic acid to form a hydrazone. Subsequent reaction with a Vilsmeier-Haack reagent yields a pyrazole aldehyde, which is then subjected to reductive amination with various anilines to produce the final products.[9]
Caption: Synthetic workflow for pyrazole analogs.
Structure-Activity Relationship Analysis
The antibacterial activity of a series of 30 analogs was evaluated against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results, summarized in the table below, reveal key SAR trends.
| Compound | Aniline Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis |
| 1 | Phenyl | 2 | 4 |
| 6 | 4-(Methylthio)phenyl | 1 | 2 |
| 11 | 4-Phenoxyphenyl | 1 | 1 |
| 28 | 3,4-Dichlorophenyl | 0.25 | 0.5 |
| 29 | 3,5-Dichlorophenyl | 0.25 | 0.5 |
Data compiled from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[8][9]
From this data, several key insights emerge:
-
Hydrophobicity is Key: The introduction of hydrophobic substituents on the aniline ring generally leads to an increase in antibacterial activity. For instance, the unsubstituted phenyl analog 1 shows moderate activity, while the introduction of a methylthio group (6 ) or a phenoxy group (11 ) enhances potency.[9]
-
Halogenation is Favorable: The most potent compounds in the series, 28 and 29 , both feature dichlorophenyl substituents. This suggests that halogenation, particularly with chlorine, at the meta and para positions of the aniline ring significantly improves antibacterial efficacy.
-
Positional Isomers Matter: The similar high potency of the 3,4-dichloro and 3,5-dichloro analogs indicates that the presence of two chlorine atoms is more critical than their specific positioning on the aniline ring in this series.
Caption: SAR trends for pyrazole analogs.
Conclusion and Future Directions
The 3-fluoro-5-(trifluoromethyl)benzaldehyde scaffold represents a highly promising starting point for the development of novel bioactive molecules. The strategic placement of the fluorine and trifluoromethyl groups imparts favorable physicochemical properties that are advantageous for drug design. The versatility of the aldehyde group allows for the synthesis of a wide range of derivatives, including Schiff bases and chalcones, which are themselves important pharmacophores.
The detailed analysis of the closely related 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole analogs provides a compelling case for the potential of this substitution pattern in the discovery of new antibacterial agents. The clear SAR trends observed in this series, particularly the positive impact of hydrophobicity and halogenation on the aniline moiety, offer a rational basis for the design of future analogs.
Further research should focus on the synthesis and biological evaluation of a broader range of derivatives of 3-fluoro-5-(trifluoromethyl)benzaldehyde. Exploring different heterocyclic systems and linkers, as well as screening against a wider array of biological targets, will undoubtedly unlock the full therapeutic potential of this versatile scaffold.
References
-
Jadhav, S. B., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]
-
Desai, S., et al. (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research, 5(4). [Link]
-
Bayeh, Y., et al. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139. [Link]
-
Khanam, H., et al. (2022). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Arabian Journal of Chemistry, 15(1), 103513. [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. [Link]
-
Abbas, N. A., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Medical Research and Scientific Innovation, 1(4), 1-8. [Link]
-
National Center for Biotechnology Information (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubChem. [Link]
-
Jadhav, S. B., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed, 26(16), 5083. [Link]
-
Rogoza, A. V., et al. (2021). Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry, 19(33), 7273-7279. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. ResearchGate. [Link]
-
Mounika, K., et al. (2016). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Journal of Chemical and Pharmaceutical Research, 8(8), 629-633. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Sangani, C. B., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(5), 1543. [Link]
-
Patel, K., et al. (2022). Chalcone: a biologically active scaffold. Journal of Pharmaceutical Chemistry and Chemical Science, 6(5), 1-10. [Link]
-
Claisen-Schmidt Condensation. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Benzaldehye condenses with aliphatic aldehyde - Acetaldehyde in the presence of dil. alkali at room temperature to form unsaturated aldehyde - Cinnamaldehyde. This type of reaction is called Claisen – Schmidt condensation. (2023, February 8). YouTube. [Link]
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ijfmr.com [ijfmr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Proper Disposal & Handling Guide
Introduction & Chemical Identity
3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7) is a specialized fluorinated intermediate used frequently in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its structural stability, conferred by the trifluoromethyl (-CF₃) group, presents unique challenges for disposal. Unlike standard organic solvents, this compound yields hydrogen fluoride (HF) and other toxic fluorocarbons upon improper combustion.
Operational Mandate: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or disposed of via municipal drainage.
Physicochemical & Hazard Profile
Table 1: Key properties determining handling and disposal protocols.
| Property | Data | Operational Implication |
| CAS Number | 188815-30-7 | Unique identifier for waste manifesting. |
| Molecular Formula | C₈H₄F₄O | High fluorine content requires scrubbed incineration. |
| Flash Point | ~71°C (159°F) | Combustible Liquid. Keep away from ignition sources. |
| Boiling Point | 175°C | Low volatility, but vapors can accumulate. |
| Reactivity | Air Sensitive | Oxidizes to 3-Fluoro-5-(trifluoromethyl)benzoic acid over time. |
| GHS Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system.[3] |
Pre-Disposal Assessment & Segregation
Effective disposal begins at the bench. The primary risk during accumulation is incompatible mixing . Benzaldehydes are reducing agents; mixing them with strong oxidizers can trigger exothermic reactions.
Critical Segregation Rules
-
NO Oxidizers: Do not mix with peroxides, nitrates, or permanganates.
-
NO Strong Bases: Base-catalyzed condensation (Aldol-type) can generate heat and pressure in sealed waste drums.
-
Halogenated Stream Only: Due to the -CF₃ and -F substituents, this waste requires high-temperature incineration (>1100°C) with specific flue gas scrubbing to capture HF. Mixing it with non-halogenated waste (e.g., Acetone, Hexane) downgrades the entire mixture, significantly increasing disposal costs and compliance risks.
Workflow: Disposal Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Logic flow for segregating and packaging fluorinated aldehyde waste.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containerization
Objective: Secure the chemical in a vessel resistant to chemically induced stress cracking.
-
Select Material: Use HDPE (High-Density Polyethylene) or Amber Glass containers.
-
Why? While the aldehyde is compatible with glass, HDPE is preferred for waste transport to prevent breakage. Amber glass is required if the material is being saved for recovery to prevent UV-degradation.
-
-
Headspace: Leave at least 10% headspace in the container.
-
Why? Benzaldehydes can slowly oxidize to benzoic acids or undergo polymerization, potentially changing volume or pressure.
-
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Phase 2: Waste Accumulation
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Inert Atmosphere (Optional but Recommended): If accumulating large quantities (>1L) over weeks, purge the headspace with Nitrogen or Argon before sealing.
-
Why? This prevents the formation of 3-fluoro-5-(trifluoromethyl)benzoic acid solids, which can clog pouring spouts and complicate downstream analysis by the waste contractor.
-
Phase 3: Final Hand-off
-
Manifesting: Declare the waste explicitly as "Waste Flammable Liquid, Organic, N.O.S. (Contains Fluorinated Benzaldehyde)" .[1][2][3][5][6][7][8]
-
Notification: Inform your waste contractor of the high fluorine content. Standard cement kiln disposal may not be permitted due to HF emission limits; dedicated chemical incinerators are usually required.
Emergency Response: Spill Management
In the event of a spill, immediate action is required to prevent respiratory exposure and environmental release.
PPE Requirements:
-
Respiratory: Half-mask respirator with organic vapor cartridges (if outside fume hood).
-
Skin: Nitrile gloves (double gloved) or Silver Shield® laminate gloves for prolonged contact.
-
Eyes: Chemical splash goggles.
Spill Cleanup Workflow
Figure 2: Sequential response protocol for laboratory spills.
Critical Note on Absorbents: Use inert absorbents like vermiculite, sand, or clay. Avoid cellulose-based absorbents (paper towels, sawdust) for large spills, as aldehydes can react with hydroxyl groups in cellulose, potentially generating heat.
Regulatory Compliance & Documentation
-
RCRA (USA): This material is not a P- or U-listed waste but is regulated under 40 CFR 261 due to ignitability (D001) and toxicity characteristics. It must be treated as a hazardous waste.[9][10][11][12]
-
EPA PFAS Focus: While this specific molecule is a single-ring aromatic and not a long-chain PFAS (like PFOA), the presence of the -CF₃ group places it under increased scrutiny. Zero-discharge to sewer is mandatory.
-
European CLP: Classified as Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Waste Code (EWC) typically falls under 07 01 03 (organic halogenated solvents, washing liquids and mother liquors).
References
-
National Institutes of Health (NIH) - PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde (Analogous Structure Safety Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[13] Retrieved from [Link]
-
Washington State University. Halogenated Solvents Disposal Guidelines.[10] Retrieved from [Link][10]
Sources
- 1. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [infochems.co.kr]
- 3. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 188815-30-7 [m.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. EPA Announced Proposed Rule Change to Hazardous Waste Definition [natlawreview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
